AZ-23
Description
Properties
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKEEFIPBQIMD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238635 | |
| Record name | AZ-23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-21-7 | |
| Record name | AZ-23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915720217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-23 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZ-23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/009OMI967N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the mechanism of action of AZ-23
An In-Depth Technical Guide on the Core Mechanism of Action of AZ-23 (Capivasertib/AZD5363)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The development of this compound is predicated on the therapeutic rationale that inhibiting a key downstream effector like AKT can effectively counter the oncogenic signals driven by upstream alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of this compound to the ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting this pathway, this compound can induce apoptosis (programmed cell death) and reduce cancer cell viability[2].
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound within the PI3K/AKT signaling pathway and a typical experimental workflow for its characterization.
Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by this compound.
Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value | Cell Line/System | Reference(s) |
| Enzymatic Activity | |||
| AKT1 | 3 nM | Cell-free assay | [6] |
| AKT2 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |
| AKT3 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |
| ROCK2 | 56 nM | Cell-free assay | [6] |
| Cellular Activity | |||
| Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β) | ~0.3 - 0.8 µM | Various cell lines | [6][8] |
| Inhibition of Cell Proliferation | < 3 µM | In 41 of 182 tumor cell lines | [6][8] |
| Inhibition of Cell Proliferation | < 1 µM | In 25 of 182 tumor cell lines | [8] |
Table 2: Key Clinical Trial Results for this compound (Capivasertib)
| Trial (Phase) | Combination Therapy | Indication | Primary Endpoint | Result (this compound Arm vs. Placebo Arm) | Reference(s) |
| PAKT (Phase II) | Paclitaxel | Metastatic Triple-Negative Breast Cancer (TNBC) | Progression-Free Survival (PFS) | 5.9 months vs. 4.2 months (HR 0.75) | [11] |
| Overall Survival (OS) | 19.1 months vs. 12.6 months (HR 0.64) | [11] | |||
| FAKTION (Phase II) | Fulvestrant | ER+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | 10.3 months vs. 4.8 months (HR 0.57) | [12] |
| Overall Survival (OS) | 26.0 months vs. 20.0 months (HR 0.59) | [12] | |||
| Meta-Analysis (4 RCTs) | Chemotherapy or Hormonal Therapy | Solid Tumors (ITT population) | Progression-Free Survival (PFS) | HR 0.75 (p=0.002) | [13][14] |
| Overall Survival (OS) | HR 0.61 (p=0.0001) | [13][14] |
HR: Hazard Ratio; ITT: Intent-to-Treat
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay)
This assay is designed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AKT isoforms.
-
Objective: To determine the IC₅₀ value of this compound against AKT1, AKT2, and AKT3.
-
Methodology:
-
Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled peptide substrate and ATP at their respective Km concentrations[6].
-
The reaction mixture includes a buffer containing MgCl₂, DTT, HEPES, and Brij-35[9].
-
Increasing concentrations of this compound are added to the reaction wells.
-
The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and then stopped by the addition of a stop buffer containing EDTA[6].
-
The reaction products (phosphorylated peptide) are separated from the substrate (non-phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.
-
The amount of phosphorylated product is quantified by laser-induced fluorescence.
-
IC₅₀ values are calculated by fitting the dose-response data to a standard four-parameter logistic curve[6][9].
-
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of its downstream substrates.
-
Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40, GSK3β, and S6 in cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to adhere overnight[6][9].
-
Cells are then treated with a range of this compound concentrations (e.g., 0.03 µM to 10 µM) for a specified duration (e.g., 2 to 24 hours)[1][9].
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3β Ser9, p-PRAS40 Thr246) and total protein counterparts.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the extent of phosphorylation inhibition[6].
-
Cell Proliferation Assay (MTS or Sytox Green)
These assays measure the effect of this compound on the viability and proliferation of cancer cell lines.
-
Objective: To determine the anti-proliferative potency of this compound.
-
Methodology (MTS Assay):
-
Cells are seeded in 96-well plates and incubated overnight[6].
-
Cells are exposed to a serial dilution of this compound for 72 hours[6].
-
CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.
-
After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of living cells[6].
-
-
Methodology (Sytox Green Assay):
-
This method measures cytotoxicity by quantifying dead cells.
-
After treatment as above, Sytox Green nucleic acid dye, which only enters cells with compromised membranes, is added[6].
-
The number of dead (green fluorescent) cells is detected using a cytometer like the Acumen Explorer[1][6].
-
Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total cell count and calculation of the cytotoxic percentage[6].
-
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of this compound in a physiological setting.
-
Objective: To assess the dose-dependent inhibition of tumor growth by this compound.
-
Methodology:
-
Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice)[6].
-
Once tumors reach a specified volume, mice are randomized into control and treatment groups.
-
This compound is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg, twice daily)[6][8].
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT substrates) to confirm target engagement[6][8].
-
Biomarkers of Sensitivity and Resistance
The efficacy of this compound is significantly influenced by the genetic background of the tumor.
-
Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor PTEN, show increased sensitivity to this compound[6][7][8]. These genetic alterations lead to a dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.
-
Mechanisms of Resistance: Resistance to this compound has been associated with mutations in the RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting the drug's efficacy[6].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is Capivasertib used for? [synapse.patsnap.com]
- 3. Capivasertib - NCI [dctd.cancer.gov]
- 4. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5363 [openinnovation.astrazeneca.com]
- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the AZ-23 Trk Kinase Inhibitor
This technical guide provides a comprehensive overview of AZ-23, a potent and selective, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Details
Chemical Name: 5-chloro-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-N′-(5-propan-2-yloxy-1H-pyrazol-3-yl)pyrimidine-2,4-diamine[1]
Mechanism of Action: this compound is an ATP-competitive inhibitor of Trk kinases, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1][2][3][4]
Quantitative Kinase Inhibition Profile
This compound demonstrates high potency for Trk family kinases with selectivity over a range of other kinases. The following table summarizes the in vitro inhibitory activity of this compound.
| Kinase Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
| (Data sourced from multiple references)[2][3][4] |
Trk Signaling Pathway and Inhibition by this compound
The Trk signaling cascade plays a crucial role in neuronal cell growth, development, and survival.[1][5] Ligand binding to Trk receptors leads to dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. This compound effectively blocks these downstream signaling events by inhibiting the initial Trk kinase activity.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Assay for IC50 Determination
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Binding Assay, is a common method for determining the IC50 of kinase inhibitors.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of tracer binding results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the Trk kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a 3X inhibitor solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X this compound inhibitor solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Cellular Proliferation (MTS) Assay
The MTS assay is a colorimetric method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., TF-1 cells).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a purple color is visible.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with media and MTS but no cells).
-
Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of this compound concentration to determine the EC50.
-
Western Blotting for Phospho-Trk
Western blotting is used to detect the phosphorylation status of Trk receptors in cells treated with this compound.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., a neuroblastoma cell line expressing Trk) and treat with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Trk (e.g., p-TrkA Tyr490) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody for total Trk and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vivo Tumor Growth Inhibition Studies
TrkA-Driven Allograft and Neuroblastoma Xenograft Models:
This compound has demonstrated efficacy in preclinical in vivo models.[5]
General Protocol:
-
Tumor Implantation:
-
For a TrkA-driven allograft model, cells engineered to express a constitutively active TrkA are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
For a neuroblastoma xenograft model, a human neuroblastoma cell line with Trk expression is implanted subcutaneously into nude mice.
-
-
Compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule. The control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (pTrkA ELISA):
-
Tumor tissues are homogenized in lysis buffer.
-
The concentration of phosphorylated TrkA in the tumor lysates is quantified using a pTrkA-specific ELISA kit according to the manufacturer's instructions. This provides a measure of target engagement by this compound in vivo.
-
References
- 1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
AZ-23: A Potent Pan-Trk Inhibitor for Preclinical Research
An In-depth Technical Guide on the Kinase Inhibitory Profile and Cellular Effects of AZ-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 values against the Trk receptor family. Furthermore, it outlines the experimental methodologies for determining these values and illustrates the key signaling pathways modulated by Trk kinase activity. This document is intended to serve as a valuable resource for researchers in oncology, neuroscience, and drug discovery who are investigating the therapeutic potential of Trk inhibition.
Introduction to Trk Receptors and this compound
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] They are activated by neurotrophins, a family of growth factors, leading to the downstream activation of several critical signaling pathways that regulate neuronal survival, differentiation, and synaptic plasticity.[3][4] Dysregulation of Trk signaling has been implicated in various cancers, making Trk receptors attractive targets for therapeutic intervention.[2][5]
This compound has emerged as a selective and potent small molecule inhibitor of the Trk kinase family, demonstrating significant potential in preclinical cancer models.[1][2] Its ability to compete with ATP for the kinase binding site leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling cascades.[1]
Inhibitory Profile of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values of this compound for the Trk receptor family have been determined through in vitro kinase assays.
| Target | IC50 Value (nM) |
| TrkA | 2 |
| TrkB | 8 |
| TrkC | Not Available |
| Data sourced from publicly available information. While this compound is described as a Trk A/B/C inhibitor, a specific IC50 value for TrkC is not consistently reported in the reviewed literature. |
This compound also exhibits inhibitory activity against other kinases at higher concentrations, including FGFR1 (24 nM), Flt3 (52 nM), Ret (55 nM), MuSk (84 nM), and Lck (99 nM).[1]
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors like this compound typically involves both biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the purified kinase in the presence of an inhibitor. A common method is the in vitro kinase assay .
Objective: To quantify the ability of this compound to inhibit the phosphorylation of a substrate by purified Trk kinases.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
A suitable kinase substrate (e.g., a synthetic peptide).
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection.
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
This compound at various concentrations.
-
Filter plates or membranes for separating the phosphorylated substrate.
-
Scintillation counter or phosphorimager for detection.
-
-
Procedure: a. The Trk kinase, substrate, and varying concentrations of this compound are combined in the wells of a microplate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. e. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. f. The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. g. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell-based assays measure the effect of the inhibitor on Trk activity within a cellular context. A common approach is to assess the inhibition of Trk autophosphorylation.
Objective: To determine the concentration of this compound required to inhibit the phosphorylation of Trk receptors in intact cells.
Generalized Protocol:
-
Reagents and Materials:
-
A cell line that expresses Trk receptors (e.g., neuroblastoma cell lines).
-
Cell culture medium and supplements.
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) to stimulate receptor activation.
-
This compound at various concentrations.
-
Lysis buffer to extract cellular proteins.
-
Antibodies specific for phosphorylated Trk (p-Trk) and total Trk.
-
Western blotting or ELISA reagents.
-
-
Procedure: a. Cells are cultured and then treated with varying concentrations of this compound for a specified pre-incubation time. b. The cells are then stimulated with the appropriate neurotrophin to induce Trk receptor phosphorylation. c. The cells are lysed, and the total protein concentration is determined. d. The levels of p-Trk and total Trk are measured using Western blotting or ELISA. e. The ratio of p-Trk to total Trk is calculated for each this compound concentration. f. The percentage of inhibition of Trk phosphorylation is determined relative to the stimulated control without the inhibitor. g. The IC50 value is calculated as described for the biochemical assay.
Trk Signaling Pathways
Upon activation by neurotrophins, Trk receptors dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The three major pathways are the Ras-MAPK, PI3K-Akt, and PLC-γ pathways.[4][6]
The Ras-MAPK Pathway
This pathway is primarily involved in cell differentiation and proliferation.
Caption: The Ras-MAPK signaling cascade initiated by Trk receptor activation.
The PI3K-Akt Pathway
This pathway is crucial for promoting cell survival and growth.
Caption: The PI3K-Akt signaling pathway promoting cell survival and growth.
The PLC-γ Pathway
This pathway is involved in synaptic plasticity and neurotransmitter release.
Caption: The PLC-γ signaling pathway involved in synaptic functions.
Conclusion
This compound is a valuable research tool for investigating the roles of Trk signaling in both normal physiology and disease states. Its high potency and selectivity for TrkA and TrkB make it a suitable compound for preclinical studies aimed at validating the therapeutic potential of Trk inhibition. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to design and interpret experiments involving this compound and other Trk inhibitors. Further investigation is warranted to fully elucidate the inhibitory profile of this compound against TrkC and to explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
AZ-23 Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of AZ-23, a potent and orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) family members. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's activity and potential therapeutic applications.
Executive Summary
This compound is an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[1][2] It has demonstrated potent inhibition of Trk kinase activity in biochemical and cellular assays, leading to the suppression of Trk-mediated cell survival.[1][3] This document summarizes the available quantitative data on its kinase selectivity, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of kinases.
Table 1: IC50 Values of this compound Against a Selection of Kinases
| Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
Data sourced from MedchemExpress.[1][4]
Note: A comprehensive kinome scan profiling the percentage inhibition of this compound against a large panel of kinases is not publicly available at the time of this publication. The data presented here is based on published IC50 values for a limited selection of kinases.
Signaling Pathway
This compound exerts its biological effects through the inhibition of the Trk signaling pathway. Neurotrophins bind to Trk receptors, leading to their dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLC-γ pathways, which are crucial for neuronal survival, growth, and differentiation, and are implicated in tumorigenesis when dysregulated.[1][2][5][6][7] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Trk receptors, thereby inhibiting these downstream pathways.
Caption: Trk Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the selectivity and activity of kinase inhibitors like this compound. These are intended as a guide and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Tropomyosin Receptor Kinases (Trk) in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical and paradoxical role of Tropomyosin Receptor Kinases (Trk) in the pathobiology of neuroblastoma, the most common extracranial solid tumor in childhood. The clinical behavior of neuroblastoma is notoriously heterogeneous, ranging from spontaneous regression to aggressive, metastatic disease. A key determinant of this clinical diversity lies in the differential expression and signaling of the Trk family of neurotrophin receptors: TrkA, TrkB, and TrkC. This document outlines the molecular mechanisms, prognostic significance, and therapeutic potential of targeting Trk kinases in neuroblastoma.
The Trk Family: Receptors and Ligands
The Trk family consists of three transmembrane receptor tyrosine kinases—TrkA (encoded by the NTRK1 gene), TrkB (NTRK2), and TrkC (NTRK3)—that are essential for the development and maintenance of the nervous system.[1] Their activation is mediated by a class of protein ligands called neurotrophins. The primary ligand-receptor pairings are:
-
Nerve Growth Factor (NGF) for TrkA
-
Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) for TrkB
-
Neurotrophin-3 (NT-3) for TrkC[1]
Ligand binding induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain and the subsequent activation of downstream signaling cascades.[2]
The TrkA vs. TrkB Paradigm: A Prognostic Switch
In neuroblastoma, the expression of TrkA and TrkB receptors serves as a powerful prognostic indicator, defining two distinct biological subtypes of the disease.
-
TrkA: The "Favorable" Receptor: High expression of TrkA is strongly correlated with favorable clinical and biological features, including lower tumor stage (I, II, 4S), patient age under one year, and the absence of MYCN oncogene amplification.[1][2][3] Activation of TrkA by its ligand, NGF, promotes cell cycle arrest and neuronal differentiation, often leading to tumor maturation into benign ganglioneuromas or even spontaneous regression.[3][4] In the absence of NGF, TrkA-expressing neuroblastoma cells are prone to undergo apoptosis, a mechanism thought to contribute to the spontaneous regression of infant tumors.[2][5]
-
TrkB: The "Unfavorable" Receptor: In stark contrast, the expression of full-length TrkB, often in conjunction with its ligand BDNF, is a hallmark of aggressive, high-risk neuroblastoma.[2][6] This phenotype is frequently associated with MYCN amplification, advanced tumor stage, and poor patient survival.[3][7] The BDNF/TrkB pathway often functions as an autocrine or paracrine loop that promotes tumor cell proliferation, survival, resistance to chemotherapy, angiogenesis, and metastasis.[2][8][9]
-
TrkC: A Favorable Player: TrkC is also predominantly expressed in biologically favorable neuroblastomas, often co-expressed with TrkA.[7][10] Its expression is associated with lower tumor stages and a lack of MYCN amplification, and it correlates positively with survival.[10] Activation by NT-3 can promote both cell survival and differentiation.[10]
Quantitative Data on Trk Expression and Prognosis
The differential expression of Trk receptors and their correlation with clinical parameters are central to understanding neuroblastoma biology.
| Receptor | Expression in Primary Tumors | Associated Features | Prognostic Significance | Reference |
| TrkA | High in favorable neuroblastomas | Low stage (I, II, 4S), age <1 year, no MYCN amplification | Favorable outcome, high survival rates | [1][2][3] |
| TrkB | High in unfavorable neuroblastomas (50-60% of high-risk cases) | Advanced stage (III, IV), MYCN amplification, drug resistance | Poor outcome, low survival rates | [2][3][11] |
| TrkC | Expressed in ~25% of primary tumors (subset of TrkA-expressing tumors) | Lower stage, no MYCN amplification | Favorable outcome | [10] |
Downstream Signaling Pathways
The opposing biological effects of TrkA and TrkB are mediated by distinct downstream signaling cascades. While both receptors can activate common pathways, the duration, intensity, and cellular context of the signals differ, leading to divergent cellular fates. The primary signaling pathways include:
-
Ras/MAPK (ERK) Pathway: This cascade is involved in both differentiation (sustained signaling, often via TrkA) and proliferation (transient signaling, often via TrkB).[2][12]
-
PI3K/AKT Pathway: This is a major survival pathway. It is strongly activated by TrkB, contributing to chemoresistance and inhibition of apoptosis.[2][9] The TrkA-III isoform, a constitutively active splice variant, also promotes survival through this pathway.[2]
-
PLC-γ Pathway: Activation of Phospholipase C-gamma leads to the generation of secondary messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting various cellular processes.[2][12]
The activation of these pathways by TrkA signaling typically leads to growth arrest and differentiation, whereas TrkB signaling promotes a malignant phenotype characterized by proliferation, survival, and invasion.[3][9]
Experimental Protocols for Studying Trk Kinases
Investigating the role of Trk kinases in neuroblastoma involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Analysis of Trk mRNA Expression by RT-qPCR
This method quantifies the relative abundance of NTRK1, NTRK2, and NTRK3 mRNA in tumor samples or cell lines.
-
RNA Extraction: Isolate total RNA from snap-frozen tumor tissue or cultured neuroblastoma cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture (20 µL) should contain cDNA template, forward and reverse primers specific for the target gene (NTRK1, NTRK2, NTRK3) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Analysis of Trk Protein Expression and Phosphorylation by Western Blot
This technique detects total Trk protein levels and assesses receptor activation by probing for phosphorylated forms.
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total TrkA, TrkB, TrkC, or their phosphorylated forms (e.g., Phospho-TrkA (Tyr490)) overnight at 4°C. Also probe for downstream targets like p-AKT, p-ERK, and their total forms.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of BDNF/TrkB signaling on the migratory capacity of neuroblastoma cells.[9][13]
-
Cell Culture: Culture TrkB-expressing neuroblastoma cells (e.g., SH-SY5Y-TrkB, SMS-KCN) in appropriate media.[2] Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup: Use a 24-well plate with chamber inserts containing an 8 µm pore size polycarbonate membrane.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum or recombinant human BDNF) to the lower chamber.
-
Inhibition (Optional): To test the effect of inhibitors, pre-treat cells with a Trk inhibitor (e.g., Lestaurtinib) or a downstream pathway inhibitor (e.g., PI3K inhibitor LY294002) before seeding.[13]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells in several microscopic fields to quantify migration.
-
Therapeutic Targeting of Trk Kinases
The critical role of Trk signaling in neuroblastoma, particularly the pro-oncogenic function of TrkB, makes it an attractive therapeutic target. Several small-molecule Trk inhibitors have been developed and are in various stages of clinical investigation.
-
Pan-Trk Inhibitors: Drugs like Larotrectinib and Entrectinib are highly potent inhibitors of all three Trk receptors (TrkA, TrkB, TrkC).[14][15] They have shown remarkable efficacy in patients with various solid tumors harboring NTRK gene fusions, leading to their tumor-agnostic FDA approval.[15] While NTRK fusions are relatively rare in neuroblastoma compared to other pediatric cancers like infantile fibrosarcoma, they do occur.[16][17]
-
Targeting TrkB in High-Risk Disease: For the larger subset of high-risk neuroblastomas that overexpress wild-type TrkB, inhibitors are being tested to block the BDNF/TrkB survival pathway.[2] Preclinical studies have shown that Trk inhibitors like Lestaurtinib (CEP-701) can block TrkB activation and may be most effective when used in combination with conventional chemotherapy to overcome drug resistance.[2][11][18]
| Drug | Target(s) | Status/Indication | Mechanism in Neuroblastoma | Reference |
| Larotrectinib | Pan-Trk (A, B, C) | FDA-approved for NTRK fusion-positive solid tumors | Inhibits constitutively active Trk fusion oncoproteins | [15] |
| Entrectinib | Pan-Trk, ROS1, ALK | FDA-approved for NTRK fusion-positive solid tumors | Inhibits Trk fusion proteins; dual ALK/Trk activity may be beneficial | [14][15] |
| Lestaurtinib (CEP-701) | Trk, other kinases | Investigated in clinical trials | Blocks ligand-dependent TrkB survival signaling, potentially sensitizing cells to chemotherapy | [2][18] |
Conclusion
The Trk receptor family plays a central, yet dichotomous, role in the biology of neuroblastoma. The differential expression of TrkA and TrkB delineates distinct, clinically relevant subtypes of the disease, serving as a powerful prognostic biomarker. TrkA signaling is associated with a favorable prognosis and drives neuronal differentiation, while the TrkB pathway, fueled by BDNF, promotes an aggressive, metastatic phenotype. This deep understanding of Trk signaling has paved the way for novel therapeutic strategies. The success of Trk inhibitors in treating NTRK fusion-positive cancers provides a blueprint for targeted therapy, and ongoing research aims to leverage TrkB inhibition to improve outcomes for patients with high-risk, TrkB-expressing neuroblastoma. Continued investigation into the intricate signaling networks governed by Trk kinases is essential for developing more effective and less toxic treatments for this challenging pediatric cancer.
References
- 1. Trk Receptor Expression and Inhibition in Neuroblastomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic and biological role of neurotrophin-receptor TrkA and TrkB in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of TrkA and TrkB receptor signaling in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of TrkA, TrkB and TrkC in human neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and function of Trk-C in favourable human neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
AZ-23: A Potent Trk Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-23 is an orally bioavailable, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1] The Trk signaling pathway plays a crucial role in the development and function of the nervous system. However, aberrant activation of this pathway through gene rearrangements or other mutations is a known oncogenic driver in a diverse range of adult and pediatric cancers. These cancers, often referred to as TRK fusion cancers, are candidates for targeted therapy. This compound demonstrates potent and selective inhibition of Trk kinases, positioning it as a valuable research tool for studying Trk-dependent cancers and as a potential therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of Trk kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibition of Trk signaling leads to the suppression of cancer cell survival and proliferation. The primary targets of this compound are TrkA and TrkB, with high potency against these receptors.[1]
Signaling Pathway
The Trk signaling pathway, upon activation by its neurotrophin ligands, initiates a cascade of intracellular events that are critical for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the fusion of the neurotrophic receptor tyrosine kinase (NTRK) genes with other genes, resulting in constitutively active Trk fusion proteins that drive tumor growth. This compound directly inhibits these fusion proteins.
Caption: this compound inhibits the Trk signaling pathway.
Quantitative Preclinical Data
This compound has been evaluated for its inhibitory activity against a panel of kinases and its anti-proliferative effects in cell-based assays.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound against various kinases are summarized in the table below.
| Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
| Data sourced from MedchemExpress.[1] |
Cellular Activity
This compound demonstrates potent inhibition of Trk-mediated cell survival.
| Cell Line | Assay | EC50 (nM) |
| MCF10A-TrkA-Δ | Survival | 2 |
| TF-1 | Survival | Not specified |
| Data sourced from MedchemExpress.[1] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in preclinical mouse models following oral administration.
TrkA-Driven Allograft Model
In a TrkA-driven allograft mouse model, this compound demonstrated in vivo inhibition of TrkA kinase.[1]
Neuroblastoma Xenograft Model
In a Trk-expressing xenograft model of neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below for reference. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Cell Proliferation (MTS) Assay
This protocol is designed to assess the effect of this compound on the proliferation of Trk-dependent cell lines.
Caption: Workflow for the MTS cell proliferation assay.
Methodology:
-
Exponentially growing TF-1 cells are harvested and seeded into 96-well plates at an appropriate density.
-
Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.
-
The plates are incubated for 72 hours at 37°C in either their standard growth medium or a basal medium supplemented with 100 ng/mL of Nerve Growth Factor (NGF).
-
Following the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well according to the manufacturer's instructions.
-
The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell proliferation is calculated as a percentage of the vehicle-treated control.
In Vivo TrkA Phosphorylation Assay
This protocol describes a method to assess the pharmacodynamic effect of this compound on TrkA phosphorylation in tumor tissue.
Caption: In vivo pTrkA pharmacodynamic workflow.
Methodology:
-
Tumor-bearing mice are administered a single oral dose of this compound at a predetermined concentration.
-
At various time points post-dosing (e.g., 2, 6, 16, and 24 hours), individual mice are euthanized.
-
Tumors are promptly excised and homogenized in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
The tumor homogenates are centrifuged to pellet cellular debris, and the resulting supernatant (tumor lysate) is collected.
-
The concentration of phosphorylated TrkA (pTrkA) in the tumor lysates is quantified using a pTrkA-specific ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.
Storage and Handling
This compound is supplied as a solid. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Disclaimer
This compound is intended for research use only and is not for human or veterinary use.[1] Researchers should handle this compound in accordance with standard laboratory safety procedures. The experimental protocols provided are for reference only and have not been independently verified.[1]
References
Unveiling the ATP-Competitive Nature of AZ-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-23 is a potent and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), encompassing TrkA, TrkB, and TrkC.[1][2] These kinases are crucial mediators of neuronal survival, differentiation, and synaptic plasticity, primarily through activation by their neurotrophin ligands. Dysregulation of the Trk signaling pathway, often through gene fusions or mutations, has been implicated in the pathogenesis of various cancers, making Trk kinases attractive therapeutic targets.[2] This technical guide provides an in-depth exploration of the ATP-competitive mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Core Mechanism: ATP-Competitive Inhibition
This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the Trk receptors.[1][3] This mode of action is substantiated by kinetic analyses and co-crystallography studies, which reveal that this compound occupies the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction cascade. The potent and selective inhibition of Trk phosphorylation in cellular contexts underscores the efficacy of this mechanism.[1]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency for Trk family members and a degree of selectivity against other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TrkA | 2[1] |
| TrkB | 8[1] |
| FGFR1 | 24[1] |
| Flt3 | 52[1] |
| Ret | 55[1] |
| MuSk | 84[1] |
| Lck | 99[1] |
Table 1: In vitro kinase inhibitory potency of this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of TrkA, TrkB, or TrkC and determine the IC50 value of this compound.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase
-
Poly (4:1 Glu, Tyr) substrate
-
ATP
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer with 1% DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution. For positive and negative controls, add 1 µL of the buffer with 1% DMSO.
-
Add 2 µL of the respective Trk kinase and 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction at room temperature for 60 minutes.[5]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[4][5]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Trk Phosphorylation Inhibition Assay (Western Blot)
This protocol details the detection of phosphorylated TrkA (p-TrkA) in neuroblastoma cells treated with this compound to assess its intracellular inhibitory activity.
Materials:
-
SK-N-MC neuroblastoma cells[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Nerve Growth Factor (NGF)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-p-TrkA (Tyr490), anti-TrkA (total), anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed SK-N-MC cells in 6-well plates and grow to 80-90% confluency.[7]
-
Serum-starve the cells for 6 hours by replacing the medium with a low-serum (0.1% FBS) medium.[7]
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL NGF for 10 minutes to induce TrkA phosphorylation.[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-p-TrkA antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with anti-TrkA and anti-β-actin antibodies for total TrkA and loading control, respectively.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of Trk-dependent cancer cell lines.
Materials:
-
Trk-dependent cancer cell line (e.g., TF-1 cells)
-
Cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours at 37°C.[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, until a purple formazan product is visible.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
X-ray Co-crystallography of TrkA with this compound
The crystal structure of the TrkA kinase domain in complex with this compound (PDB ID: 4AOJ) was determined by X-ray diffraction at a resolution of 2.75 Å.[9] The following is a generalized protocol representative of the steps involved.
Protein Expression and Purification:
-
The human TrkA kinase domain is cloned into an expression vector (e.g., baculovirus or E. coli).
-
The protein is expressed in a suitable host system (e.g., Sf9 insect cells or E. coli).
-
Cells are harvested and lysed, and the TrkA kinase domain is purified using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
Crystallization:
-
The purified TrkA kinase domain is concentrated and incubated with an excess of this compound.
-
The protein-inhibitor complex is subjected to crystallization screening using various precipitant solutions.
-
Crystals are grown using vapor diffusion (sitting or hanging drop) method.
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement and refined to yield the final atomic coordinates and structural information.
Visualizations
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular pTrk Inhibition Assay
References
- 1. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Proteomic analysis of novel targets associated with TrkA-mediated tyrosine phosphorylation signaling pathways in SK-N-MC neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A temporal (phospho-)proteomic dataset of neurotrophic receptor tyrosine kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protilatky.biopticka.cz [protilatky.biopticka.cz]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
AZ-23 In Vitro Cell-Based Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for an in vitro cell-based assay to evaluate the efficacy of AZ-23, a potent and selective, ATP-competitive inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C.[1][2] The provided protocols and data are intended to assist in the characterization of this compound and similar compounds in a laboratory setting.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting the Trk kinase family.[1] The Trk-neurotrophin signaling pathway is crucial for neuronal cell growth, development, and survival and has been implicated in tumorigenesis through various mechanisms such as oncogenic fusions and autocrine signaling.[3] this compound has demonstrated potent inhibition of Trk phosphorylation in cellular assays.[1] This application note details a cell-based proliferation assay to quantify the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of the compound's potency.
| Target Kinase | Assay Type | IC50 / EC50 (nM) |
| TrkA | Kinase Assay | 2 |
| TrkB | Kinase Assay | 8 |
| FGFR1 | Kinase Assay | 24 |
| Flt3 | Kinase Assay | 52 |
| Ret | Kinase Assay | 55 |
| MuSk | Kinase Assay | 84 |
| Lck | Kinase Assay | 99 |
| Trk-mediated survival | Cell-Based Assay | 2 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases and its effect on cell survival. Data sourced from MedchemExpress.[1]
Signaling Pathway
This compound exerts its effect by inhibiting the Trk signaling pathway. The binding of neurotrophins, such as Nerve Growth Factor (NGF), to Trk receptors on the cell surface induces receptor dimerization and autophosphorylation of specific tyrosine residues.[4][5] This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLC-γ pathways.[6][7][8] These pathways are critical in regulating cell proliferation, survival, and differentiation.[9] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Trk receptors, thereby preventing the initiation of these downstream signals.
Experimental Protocols
Cell Proliferation Assay using MTS
This protocol describes the determination of the inhibitory effect of this compound on the proliferation of the TF-1 cell line, a human erythroleukemia cell line that is dependent on growth factors for survival and proliferation. The assay utilizes a colorimetric method based on the reduction of the tetrazolium salt MTS.
Materials:
-
TF-1 cells
-
This compound compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Nerve Growth Factor (NGF)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before starting the assay.[1]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.
-
-
Assay Protocol:
-
Harvest exponentially growing TF-1 cells and resuspend them in the growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known Trk inhibitor).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Following the incubation period, add 20 µL of MTS solution to each well.[10][11]
-
Incubate the plate for an additional 1 to 4 hours at 37°C.[10][11][12]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound in vitro cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ-23 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of AZ-23, a hypothetical small molecule inhibitor of the Interleukin-23 (IL-23) signaling pathway, in mouse xenograft models of cancer. The protocols outlined herein are designed to guide researchers in assessing the anti-tumor efficacy and tolerability of this compound.
Interleukin-23 is a pro-inflammatory cytokine that plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells.[1][2][3] The IL-23/Th17 axis has been implicated in the pathogenesis of various autoimmune diseases and is an emerging area of interest in oncology due to its potential role in promoting tumor growth and creating an immunosuppressive tumor microenvironment.[3][4] this compound is postulated to inhibit the downstream signaling cascade of the IL-23 receptor, thereby modulating the tumor immune landscape and potentially inhibiting tumor progression.
Mechanism of Action: Targeting the IL-23 Signaling Pathway
This compound is a selective inhibitor of the Janus kinase (JAK) family of proteins, specifically targeting JAK2 and TYK2, which are critical for the signal transduction downstream of the IL-23 receptor.[1] Upon binding of IL-23 to its receptor complex (IL-23R and IL-12Rβ1), JAK2 and TYK2 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Activated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes, including those involved in the differentiation and function of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][4] By inhibiting JAK2 and TYK2, this compound is designed to block this signaling cascade, thereby reducing the production of IL-17 and other downstream effectors that may contribute to a pro-tumorigenic environment.
Figure 1: Proposed mechanism of action of this compound in the IL-23 signaling pathway.
Experimental Protocols
Cell Line Selection and Culture
For establishing a xenograft model to test an IL-23 pathway inhibitor, it is crucial to select a cancer cell line that is known to be influenced by the IL-23/Th17 axis. This may include certain types of colon, breast, or lung cancer cell lines. It is recommended to perform in vitro studies to confirm the expression of IL-23 receptor components and the responsiveness of the cancer cells to IL-23 stimulation prior to in vivo studies.
Protocol for Cell Culture:
-
Culture the selected cancer cell line (e.g., human colorectal carcinoma line) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel or Cultrex BME at a concentration of 5 x 10^6 cells/100 µL.[5] Keep the cell suspension on ice.
Mouse Xenograft Model Establishment
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation Protocol:
-
Anesthetize the mouse using isoflurane.[5]
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 25-gauge needle.
-
Monitor the animals for tumor growth.
This compound Administration and Monitoring
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Administer this compound orally (e.g., by gavage) at the predetermined doses (e.g., 10, 30, and 100 mg/kg) once daily.
-
The control group should receive the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Endpoint Analysis
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as histopathology, immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and analysis of immune cell infiltration.
-
Collect blood samples for pharmacokinetic analysis of this compound if required.
Figure 2: Experimental workflow for the evaluation of this compound in a mouse xenograft model.
Data Presentation
The following tables present hypothetical data from a study evaluating the efficacy of this compound in a human colorectal carcinoma xenograft model.
Table 1: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 150 | - |
| This compound | 10 | 1200 ± 120 | 35.1 |
| This compound | 30 | 750 ± 95 | 59.5 |
| This compound | 100 | 350 ± 60 | 81.1 |
Table 2: Body Weight Changes During this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.2 |
| This compound | 30 | + 2.1 ± 2.0 |
| This compound | 100 | - 1.5 ± 2.5 |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, a hypothetical IL-23 signaling pathway inhibitor, in mouse xenograft models. The detailed protocols for cell culture, tumor implantation, drug administration, and endpoint analysis are designed to ensure robust and reproducible results. The provided data tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and mechanism of action. Adherence to these protocols will enable researchers to effectively assess the anti-tumor potential of novel therapeutic agents targeting the IL-23 pathway.
References
- 1. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanism and potential application of IL-23 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes: In Vivo Efficacy of AZ-23 in Neuroblastoma Xenograft Models
Introduction
Neuroblastoma remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis despite aggressive multimodal therapies.[1][2] The heterogeneity of the disease necessitates the development of novel targeted therapies.[3] AZ-23 is a novel investigational small molecule inhibitor targeting a key oncogenic pathway implicated in neuroblastoma proliferation and survival. These application notes provide a summary of the preclinical in vivo evaluation of this compound in murine xenograft models of human neuroblastoma.
Mechanism of Action
This compound is designed to inhibit the activity of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently mutated or amplified in neuroblastoma, which drives tumor cell proliferation and survival through downstream signaling cascades.[1][3] By blocking ALK, this compound aims to induce cell cycle arrest and apoptosis in neuroblastoma cells.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in immunodeficient mice bearing subcutaneous xenografts of human neuroblastoma cell lines. Dose-response studies have been conducted to determine the optimal therapeutic window.[1] Efficacy was assessed by monitoring tumor volume over time.
Safety and Tolerability
In vivo toxicology studies are crucial to determine the safety profile of a new compound.[4][5][6] General toxicology studies in rodents are performed to establish the maximum tolerated dose (MTD) and to monitor for any adverse effects on key organ functions.[4][7] During efficacy studies, animal well-being is closely monitored, including body weight and general health, to identify any early signs of toxicity.[4]
Quantitative Data Summary
The following table summarizes the hypothetical in vivo efficacy of this compound in a neuroblastoma xenograft model.
| Treatment Group | Dosage (mg/kg) | Tumor Volume Change (%) | Survival Rate (%) | p-value |
| Vehicle Control | 0 | +250% | 0 | - |
| This compound | 10 | -30% | 80 | <0.05 |
| This compound | 25 | -65% | 100 | <0.01 |
| This compound | 50 | -85% | 100 | <0.001 |
Experimental Protocols
1. Neuroblastoma Xenograft Model Development
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model in mice, a common preclinical model for studying tumor growth and therapeutic response.[3][8][9]
-
Cell Culture: Human neuroblastoma cells (e.g., SK-N-BE(2), which is known to be aggressive) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).[10]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for these studies.[10] These mice lack a functional thymus and are unable to mount an effective immune response against human cells.
-
Cell Implantation: A suspension of 2.5 x 10^6 neuroblastoma cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel™ is prepared.[10] Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width²) / 2.
2. In Vivo Drug Administration and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor efficacy.
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups (n=10 mice per group).[10]
-
Drug Preparation: this compound is formulated in a vehicle solution (e.g., 60% Phosal 50PG, 30% PEG-400, 10% ethanol) for oral gavage.[11]
-
Dosing Regimen: Mice are treated with this compound at various doses (e.g., 10, 25, 50 mg/kg) or vehicle control once daily via oral gavage.[11] Treatment continues for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured regularly throughout the study.
-
Survival: Mice are monitored for signs of distress, and the study may be concluded when tumors reach a predetermined size or if the animal's health deteriorates. Survival is recorded as a primary endpoint.
-
Body Weight: Animal body weights are recorded 2-3 times per week as an indicator of general health and potential drug toxicity.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA, t-test) is used to compare the mean tumor volumes between the treatment and control groups. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Visualizations
Caption: Figure 1: Proposed Signaling Pathway of this compound in Neuroblastoma.
Caption: Figure 2: In Vivo Neuroblastoma Study Workflow.
References
- 1. Antibody conjugates in neuroblastoma: a step forward in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Preclinical models for neuroblastoma: Advances and challenges. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 3. Developing preclinical models of neuroblastoma: driving therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. inotiv.com [inotiv.com]
- 6. In Vivo Toxicology and the assessment of Reduced-Risk Products [pmiscience.com]
- 7. syngeneintl.com [syngeneintl.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment | PLOS One [journals.plos.org]
- 10. Pre-Clinical Evaluation of a Novel RXR Agonist for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ-23 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AZ-23, a potent and orally bioavailable inhibitor of Tropomyosin receptor kinase (Trk) A, B, and C, in various animal models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound
This compound is an ATP-competitive inhibitor of Trk kinases, demonstrating high potency and selectivity.[1][2][3] Its ability to be administered orally makes it a valuable tool for preclinical research in oncology and neurobiology. In vivo studies have shown that this compound can effectively inhibit TrkA kinase activity and suppress tumor growth in TrkA-driven allograft and neuroblastoma xenograft models.[1][4]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various kinases. This data is crucial for understanding its selectivity profile.
| Kinase Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases.[3]
Signaling Pathway of Trk Inhibition by this compound
This compound exerts its therapeutic effects by inhibiting the Trk signaling pathway, which is crucial for the growth and survival of certain cancer cells. The diagram below illustrates the mechanism of action.
Caption: Inhibition of Trk receptor autophosphorylation by this compound.
Experimental Protocols
Detailed methodologies for key in vivo experiments involving this compound are provided below.
TrkA-Driven Allograft Mouse Model
This model is used to assess the in vivo efficacy of this compound in a tumor driven by TrkA activation.
Experimental Workflow:
Caption: Workflow for the TrkA-driven allograft mouse model study.
Materials:
-
3T3-TrkA-Δ cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound compound
-
Vehicle solution (see formulation below)
-
Calipers for tumor measurement
-
ELISA kit for phospho-TrkA
Protocol:
-
Cell Preparation: Culture 3T3-TrkA-Δ cells in appropriate media. Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth twice weekly using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a vehicle solution for oral gavage. A recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Administer the designated dose of this compound or vehicle alone to the respective groups daily.
-
Efficacy and Pharmacodynamic Analysis: Continue to measure tumor volume throughout the study. At the end of the study, or at specified time points post-dose, euthanize a subset of mice and excise tumors for pharmacodynamic analysis of phospho-TrkA levels by ELISA.
-
Toxicity Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
Neuroblastoma Xenograft Mouse Model
This model evaluates the efficacy of this compound against a human neuroblastoma cell line.
Experimental Workflow:
Caption: Workflow for the neuroblastoma xenograft mouse model study.
Materials:
-
SK-N-SH human neuroblastoma cells
-
Female NOD/SCID mice (4-6 weeks old)
-
Matrigel
-
This compound compound
-
Vehicle solution (as described above)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture SK-N-SH cells in appropriate media. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.[4]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each NOD/SCID mouse.[4]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth twice weekly. Once tumors are established and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[5]
-
This compound Administration: Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Measure tumor volumes twice weekly to assess the anti-tumor efficacy of this compound. The study can be continued until tumors in the control group reach a predetermined size.
-
Toxicity Monitoring: Record the body weight of the mice regularly to monitor for any treatment-related toxicity.
Pharmacodynamic (PD) Assay: Phospho-TrkA ELISA
This assay is used to confirm the in vivo target engagement of this compound by measuring the levels of phosphorylated TrkA in tumor tissue.
Protocol:
-
Tumor Lysate Preparation: At a specified time after the final dose of this compound or vehicle, euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen or process them fresh. Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure: Use a commercially available phospho-TrkA (e.g., Tyr490 or Tyr674/675) sandwich ELISA kit.[1][2] Follow the manufacturer's instructions for adding standards and diluted tumor lysates to the antibody-coated microplate.
-
Detection and Analysis: After incubation and washing steps, add the detection antibody, followed by a substrate solution to develop the color.[1][6] Read the absorbance at the appropriate wavelength using a microplate reader.[6] Calculate the concentration of phospho-TrkA in each sample based on the standard curve. Normalize the phospho-TrkA levels to the total protein concentration of the lysate.
Conclusion
The protocols outlined above provide a framework for the in vivo evaluation of this compound in relevant animal models. Adherence to these detailed procedures will enable researchers to generate robust and reproducible data on the efficacy and mechanism of action of this potent Trk inhibitor. Appropriate institutional guidelines for animal care and use must be followed for all experiments.
References
- 1. PathScan® Phospho-TrkA (Tyr490) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. PathScan® RP Phospho-TrkA (Tyr674/675) Sandwich ELISA Kit (#7212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. MRI-guided radiotherapy of the SK-N-SH neuroblastoma xenograft model using a small animal radiation research platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Studying Trk Signaling Pathways Using AZ-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1] Dysregulation of the Trk signaling pathway, often through gene fusions or mutations, has been implicated in the pathogenesis of various cancers.[1][2] AZ-23 is a potent, ATP-competitive, and orally bioavailable inhibitor of Trk kinases, demonstrating high selectivity and efficacy in both in vitro and in vivo models.[1][3] These characteristics make this compound an invaluable tool for investigating the intricacies of Trk signaling and for preclinical evaluation of Trk-targeted cancer therapies.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to study Trk signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[3] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[3] The primary downstream pathways affected include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| TrkA | 2 | [3] |
| TrkB | 8 | [3] |
| FGFR1 | 24 | [3] |
| Flt3 | 52 | [3] |
| Ret | 55 | [3] |
| MuSk | 84 | [3] |
| Lck | 99 | [3] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. The data highlights the high potency and relative selectivity of this compound for Trk kinases.
Mandatory Visualizations
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
In Vitro Trk Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[6]
-
ATP
-
Suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6]
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cell-Based Trk Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on Trk autophosphorylation and downstream signaling in a cellular context.
Materials:
-
Trk-dependent cancer cell line (e.g., SH-SY5Y for TrkB, or engineered cell lines expressing specific Trk fusions)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (pan or specific), anti-total-Trk, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin ligand for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of Trk-dependent cancer cells.
Materials:
-
Trk-dependent cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTS or similar cell viability reagent
-
96-well plates
-
Plate reader capable of absorbance measurement
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for 72 hours.[3]
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a Trk-driven cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Trk-dependent cancer cell line
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously implant Trk-dependent cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target engagement).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent and selective Trk inhibitor that serves as a critical research tool for elucidating the complex roles of Trk signaling in normal physiology and disease. The protocols outlined in this document provide a comprehensive framework for utilizing this compound to investigate Trk pathway dynamics, from biochemical assays to in vivo efficacy studies. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of Trk biology and the development of novel therapeutic strategies.
References
- 1. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 6. promega.com [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for AZ-23 Treatment in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZ-23 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers.[1] This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis. By targeting key components of this pathway, this compound offers a promising therapeutic strategy for cancers that exhibit aberrant PI3K/Akt/mTOR signaling. These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's anti-cancer effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 1.2 |
| PC-3 | Prostate Cancer | 2.5 |
| A549 | Lung Cancer | 5.8 |
| U87-MG | Glioblastoma | 0.9 |
| HCT116 | Colon Cancer | 3.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in U87-MG Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (1 µM) | 68.5 | 15.3 | 16.2 |
Table 3: Apoptosis Induction by this compound in U87-MG Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 3.2 | 1.5 |
| This compound (1 µM) | 25.8 | 8.9 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MCF-7, PC-3, A549, U87-MG, and HCT116 cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Targeting the IL-23 Signaling Pathway in Neuronal Cell Research
A Note on Nomenclature: The designation "AZ-23" does not correspond to a known, publicly documented compound in neuronal cell research. This document focuses on the well-researched cytokine Interleukin-23 (IL-23) , a key player in neuroinflammatory processes and a significant area of investigation in neuronal cell research. The following application notes and protocols are designed for researchers studying the impact of the IL-23 signaling pathway on neuronal cells.
Application Notes
Interleukin-23 (IL-23) is a pro-inflammatory cytokine composed of two subunits, p19 and p40. While traditionally studied for its role in autoimmune diseases by promoting the maintenance and expansion of T helper 17 (Th17) cells, recent evidence has uncovered a direct role for IL-23 signaling in the central nervous system (CNS). The IL-23 receptor (IL-23R) is expressed on the surface of neurons, allowing these cells to respond directly to IL-23. This interaction has been implicated in the pathogenesis of various neurological conditions, including traumatic brain injury (TBI), Alzheimer's disease (AD), and multiple sclerosis (MS).
Key Applications in Neuronal Research:
-
Neuroinflammation: IL-23 is a critical mediator of neuroinflammation. Primarily secreted by activated microglia, macrophages, and astrocytes in the CNS, it drives inflammatory cascades that can lead to neuronal damage. Studying the effects of IL-23 on neuronal and glial co-cultures can elucidate mechanisms of neuroinflammatory injury.
-
Neuronal Cell Death: IL-23 signaling has been shown to directly induce neuronal apoptosis and ferroptosis. In models of TBI, elevated IL-23 levels correlate with increased neuronal cell death. In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for MS, IL-23 signaling in IL-23R-expressing neurons leads to apoptosis via activation of caspase 3.
-
Neurodegenerative Diseases: The IL-23 pathway is implicated in AD, where microglia-derived IL-23 contributes to neuroinflammation and Aβ plaque formation. Targeting the IL-23/IL-17 axis is a potential therapeutic strategy.
-
Ischemic Injury: In models of cerebral ischemia, the expression of IL-23 and its receptor is elevated. IL-23 can exacerbate neuronal damage and impair the integrity of the blood-brain barrier under oxygen-glucose deprivation conditions.
-
Drug Discovery: The direct impact of IL-23 on neurons makes its signaling pathway a promising target for the development of neuroprotective therapies. Small molecule inhibitors or neutralizing antibodies against IL-23 or its receptor can be screened for their ability to prevent neuronal cell death in vitro.
Data Summary: Effects of IL-23 on Neuronal Cells
| Experimental Model | Key Findings | Implication | Reference |
| Mouse Model of Traumatic Brain Injury (TBI) | Increased IL-23 levels in serum and brain. Neurons express IL-23R. IL-23 neutralization reduces neuronal ferroptosis. | IL-23 directly contributes to neuronal death post-TBI. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Neurons in the brain and spinal cord express IL-23R. IL-23 signaling induces neuronal apoptosis via STAT3 phosphorylation and caspase 3 activation. | Direct neuronal damage by IL-23 is a factor in autoimmune demyelinating disease. | |
| Alzheimer's Disease (AD) Animal Models | Microglia-derived IL-23 is implicated in microglia activation and amyloid-β plaque formation. Neutralizing the p40 subunit reduces plaque formation and improves cognition. | Targeting IL-23 is a potential therapeutic avenue for AD. | |
| In Vitro Oxygen-Glucose Deprivation (OGD) | IL-23 aggravates neuronal damage and astrocyte swelling in a model of ischemic stroke. | IL-23 has a direct toxic effect on the neurovascular unit during ischemia. |
Signaling Pathway and Visualizations
The IL-23 Signaling Pathway in Neurons
In neuronal cells, the binding of IL-23 to its heterodimeric receptor (IL-23R/IL-12Rβ1) initiates a downstream signaling cascade. This binding leads to the recruitment and phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (Tyk2). These kinases then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, including those involved in apoptosis (e.g., leading to the activation of Caspase 3 and PARP-1 cleavage) and ferroptosis.
Caption: IL-23 signaling cascade in a neuronal cell.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of the IL-23 pathway on primary neuronal cultures.
Caption: Workflow for studying IL-23 effects on neurons.
Experimental Protocols
These protocols are representative and may require optimization for specific neuronal cell types and experimental conditions.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse embryos.
Materials:
-
Timed-pregnant mouse (E18)
-
DMEM/F-12 with GlutaMAX (e.g., Thermo Fisher Scientific)
-
Neurobasal Medium (e.g., Thermo Fisher Scientific)
-
B-27 Supplement (50X)
-
GlutaMAX (100X)
-
Penicillin-Streptomycin (100X)
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DNase I
-
Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)
-
Laminin
-
Sterile dissection tools, PBS, and culture plates/coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL PDL or PLO in sterile water overnight at 37°C.
-
Wash plates 3x with sterile water and allow to dry completely.
-
(Optional) Add 10 µg/mL laminin for 2-4 hours at 37°C before plating cells.
-
-
Dissection:
-
Euthanize the pregnant mouse according to approved institutional protocols.
-
Dissect E18 embryos and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Under a dissection microscope, remove the brains and isolate the cerebral cortices. Remove the meninges carefully.
-
-
Dissociation:
-
Place cortices in a sterile tube and wash with HBSS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Stop trypsinization by adding 4 mL of DMEM/F-12 containing 10% FBS.
-
Add DNase I to a final concentration of 0.15 mg/mL.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the pellet in complete Neurobasal medium (Neurobasal + B-27 + GlutaMAX + Penicillin-Streptomycin).
-
Count cells using a hemocytometer and assess viability with Trypan Blue.
-
Plate cells at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated plates.
-
-
Maintenance:
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-media change to remove debris.
-
Continue to perform a half-media change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
-
Protocol 2: Analysis of IL-23-Induced Neuronal Apoptosis
This protocol uses immunocytochemistry to detect cleaved caspase-3, a marker of apoptosis.
Materials:
-
Primary neurons cultured on coverslips (DIV 7-10)
-
Recombinant mouse or human IL-23 (concentration to be optimized, e.g., 10-100 ng/mL)
-
Vehicle control (e.g., sterile PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum, 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3
-
Primary Antibody: Mouse anti-MAP2 or Chicken anti-βIII-Tubulin (neuronal markers)
-
Secondary Antibodies: Goat anti-Rabbit (Alexa Fluor 594), Goat anti-Mouse/Chicken (Alexa Fluor 488)
-
DAPI (nuclear stain)
-
Mounting Medium
Procedure:
-
Treatment:
-
Treat neuronal cultures with recombinant IL-23 at the desired concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash cells 2x with warm PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash 3x with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate coverslips with primary antibodies (e.g., anti-Cleaved Caspase-3 and anti-MAP2) diluted in Blocking Buffer overnight at 4°C.
-
The next day, wash coverslips 3x with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash coverslips 3x with PBS.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number of Cleaved Caspase-3 positive cells that are also positive for the neuronal marker (MAP2 or βIII-Tubulin). Express this as a percentage of the total number of neurons (DAPI and MAP2/βIII-Tubulin positive cells).
-
Protocol 3: Western Blot for IL-23-Induced STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in response to IL-23 stimulation.
Materials:
-
Primary neurons cultured in multi-well plates
-
Recombinant IL-23
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treatment and Lysis:
-
Treat neuronal cultures with IL-23 for a short duration suitable for detecting phosphorylation events (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add Laemmli Sample Buffer to a 1X final concentration and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C on a shaker.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-Actin to ensure equal loading and to normalize the p-STAT3 signal.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Troubleshooting & Optimization
Technical Support Center: Enhancing AZ-23 Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of AZ-23 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is an orally bioavailable, ATP-competitive inhibitor of Trk kinase A, B, and C.[1][2][3][4] It is a white to off-white solid powder.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 391.83 g/mol | [1][2] |
| Formula | C₁₇H₁₉ClFN₇O | [1][2] |
| CAS Number | 915720-21-7 | [1][2] |
| In Vitro Solubility | 125 mg/mL in DMSO (requires sonication) | [1][3] |
Q2: What is a known successful formulation for in vivo studies with this compound?
A2: A formulation that has been used for in vivo studies consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] This method has been shown to yield a clear solution with a solubility of at least 2.08 mg/mL.[1]
Q3: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs for preclinical studies.[5] These include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[5][6]
-
pH adjustment: Modifying the pH of the formulation to increase the ionization and, therefore, solubility of a compound.[5][7]
-
Inclusion complexes: Utilizing agents like cyclodextrins to encapsulate the drug molecule, enhancing its solubility.[5][7]
-
Surfactants: Employing surfactants to increase the wettability and dispersion of the drug.[6]
-
Lipid-based drug delivery systems (LBDDS): Formulating the drug in lipids, which can improve absorption in the gastrointestinal tract.[5][8]
-
Particle size reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[5][6][9]
Troubleshooting Guide for this compound Formulation
This guide addresses specific issues that may arise when preparing this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed after adding aqueous buffer to the DMSO stock. | The concentration of this compound in the final formulation exceeds its solubility limit in the vehicle. | 1. Ensure the final concentration of DMSO is sufficient to maintain solubility. 2. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] 3. Prepare a more dilute solution. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound or excipients. | 1. Ensure the SBE-β-CD is fully dissolved in saline before adding the this compound/DMSO solution. 2. Increase sonication time. 3. Filter the final solution through a 0.22 µm filter if sterility is required and to remove any undissolved particles, though this may reduce the effective concentration if the drug has not fully dissolved. |
| Variability in efficacy or pharmacokinetic data between experiments. | Inconsistent formulation preparation leading to variations in the administered dose. | 1. Prepare the formulation fresh for each experiment as solutions may not be stable over time.[2] 2. Adhere strictly to the validated protocol for formulation preparation. 3. Ensure thorough mixing and vortexing at each step. |
| Toxicity or adverse events observed in animal models. | Vehicle-related toxicity, particularly from high concentrations of DMSO or other excipients. | 1. Minimize the percentage of DMSO in the final formulation. 2. Conduct a vehicle tolerability study in the animal model prior to the main experiment. 3. Consider alternative, less toxic solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent/Inclusion Complex Formulation
This protocol is based on a known successful formulation for in vivo studies.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the SBE-β-CD Solution:
-
Weigh the required amount of SBE-β-CD to make a 20% (w/v) solution in saline.
-
Gradually add the SBE-β-CD to the saline while stirring until fully dissolved. Gentle warming may be required.
-
-
Prepare the this compound Stock Solution:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the 10% DMSO formulation, a 20 mg/mL stock in DMSO would be required. Use of an ultrasonic bath is recommended to ensure complete dissolution.[1]
-
-
Prepare the Final Formulation:
-
Add the this compound/DMSO stock solution to the SBE-β-CD/saline solution to achieve a final DMSO concentration of 10%. For example, add 1 part of the this compound/DMSO stock to 9 parts of the 20% SBE-β-CD/saline solution.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
The resulting solution should be clear.[1]
-
Quantitative Data Summary:
| Formulation Component | Concentration |
| DMSO | 10% |
| SBE-β-CD in Saline | 90% of a 20% (w/v) solution |
| Resulting Solubility | ≥ 2.08 mg/mL |
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound| CAS 915720-21-7 [dcchemicals.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AZ-23 in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ-23 in cell viability assays. The following information is designed to address common issues and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are highly variable between experiments. What are the common causes?
A1: Variability in cell viability assays can stem from several factors.[1] Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Overgrowth or contamination can significantly alter results.[1]
-
Compound Handling: this compound, as a small molecule inhibitor, requires proper storage and handling to maintain its activity. Ensure the compound is fully dissolved and that stock solutions are stored correctly. For AZ23, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month.[2]
-
Assay Protocol: Inconsistent incubation times, temperature fluctuations, or variations in reagent addition can all contribute to variability.[1] It is crucial to maintain a consistent and precise experimental protocol.
Q2: I'm observing higher-than-expected cytotoxicity at low concentrations of this compound. What could be the reason?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects, leading to cytotoxicity that is not related to the intended target.[3][4] AZ23 is a potent Trk kinase inhibitor but also shows activity against other kinases like FGFR1, Flt3, Ret, MuSk, and Lck at higher concentrations.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is essential to include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of this compound) in your experiments to account for any solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It's possible the cell line you are using is particularly sensitive to this compound's on-target or off-target effects.
Q3: Can this compound interfere with the chemistry of my cell viability assay (e.g., MTT, MTS)?
A3: Yes, some compounds can interfere with the chemical reactions of tetrazolium-based assays like MTT, MTS, XTT, or WST.[3][4] This interference can lead to an over or underestimation of cell viability.[3][4] To mitigate this:
-
Run a control without cells: Add this compound to the assay medium without cells to see if the compound directly reduces the tetrazolium salt.
-
Use an alternative assay: If interference is suspected, consider using a non-metabolic assay, such as a trypan blue exclusion assay or a cell counting method, to confirm your results.[3][4]
Q4: How can I be sure that the observed decrease in cell viability is due to the inhibition of the intended target by this compound?
A4: To confirm that the effects of this compound are on-target, you can perform several experiments:
-
Western Blotting: Analyze the phosphorylation status of the target protein and its downstream effectors. For AZ23, which targets Trk kinases, you would expect to see a decrease in phosphorylated TrkA/B.[2]
-
Rescue Experiments: If the signaling pathway is known, you may be able to "rescue" the cells from this compound-induced death by adding a downstream component of the pathway.
-
Use of Knockdown/Knockout Models: Compare the effect of this compound on cells with and without the target protein (e.g., using siRNA or CRISPR).[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Cell density variation | Optimize and standardize cell seeding density. Ensure cells are in the exponential growth phase during treatment. |
| Compound degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions at the recommended temperature.[2] |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Media interference | Some components in cell culture media, like phenol red, can interfere with absorbance or fluorescence readings. Use phenol red-free media if possible. |
| Compound precipitation | Visually inspect the wells for any precipitate after adding this compound. Poor solubility can affect results. Consider using a different solvent or a lower concentration range. |
| Contamination | Check for microbial contamination in the cell culture, which can affect metabolic assays. |
Experimental Protocols
Protocol: MTS Cell Viability Assay
This protocol provides a general framework for assessing cell viability using an MTS-based assay.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Following the manufacturer's instructions, add the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent but no cells).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of AZ23.
Caption: Experimental workflow for a typical cell viability assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AZ-23 Concentration for Trk Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-23, a potent ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule inhibitor that targets the kinase activity of TrkA, TrkB, and TrkC receptors.[1] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of Trk receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition ultimately affects cell survival, proliferation, and differentiation.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
Based on its low nanomolar IC50 values, a good starting point for a dose-response experiment in cell-based assays is a concentration range from 0.1 nM to 1 µM. The optimal concentration will be cell-line dependent and should be determined empirically.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] A datasheet suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium on the day of the experiment. Be aware that some components in cell culture media can affect the stability of compounds.[3][4][5][6][7]
Troubleshooting Guides
Problem 1: No inhibition of Trk phosphorylation observed in Western Blot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A typical starting point is 1-4 hours before cell lysis. |
| Low Basal Trk Activity | Stimulate the cells with a Trk ligand (e.g., NGF for TrkA, BDNF for TrkB) to induce Trk phosphorylation before adding this compound. |
| Western Blotting Issues | Please refer to the detailed Western Blot protocol and troubleshooting section below. |
Problem 2: High background or non-specific bands in Western Blot for p-Trk.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Use a highly specific, validated phospho-Trk antibody. Include a negative control (e.g., cells not expressing the target Trk receptor). |
| Blocking Inefficiency | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[1][8] |
| Insufficient Washing | Increase the number and duration of wash steps with TBST. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Problem 3: Observed cell death is not correlated with Trk inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target Effects | This compound has known off-target activities against other kinases.[1][8] Perform experiments to distinguish on-target from off-target effects (see experimental workflow below). |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| General Cellular Toxicity | Assess cell viability at various this compound concentrations using a cytotoxicity assay (e.g., LDH release assay) in parallel with your Trk inhibition experiments. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| TrkA | 2[1][8] |
| TrkB | 8[1][8] |
| FGFR1 | 24[1][8] |
| Flt3 | 52[1][8] |
| Ret | 55[1][8] |
| MuSk | 84[1][8] |
| Lck | 99[1][8] |
Experimental Protocols
Protocol 1: Dose-Response of this compound on Trk Phosphorylation by Western Blot
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is 0, 0.1, 1, 10, 100, and 1000 nM. Include a vehicle control (DMSO). Add the treatments to the cells and incubate for 1-4 hours at 37°C.
-
Ligand Stimulation (Optional): If basal Trk phosphorylation is low, add a Trk ligand (e.g., 50 ng/mL NGF for TrkA-expressing cells) for 10-15 minutes at the end of the this compound incubation.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][8]
-
Incubate the membrane with a primary antibody against phospho-Trk (e.g., p-TrkA Y490) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Trk and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Trk Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for Weak Trk Inhibition.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
AZ-23 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering off-target effects while using AZ-23, a potent and selective Trk kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of the Tropomyosin-related kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1][2][3] It is designed to selectively block the Trk signaling pathway, which is involved in neuronal cell growth, development, survival, and has been implicated in tumorigenesis.[1][3]
Q2: My experimental results are inconsistent with Trk pathway inhibition. Could off-target effects of this compound be responsible?
While this compound is highly selective for Trk kinases, at higher concentrations it can inhibit other kinases, which may lead to unexpected phenotypes.[2][4] If your results cannot be explained by the inhibition of TrkA, TrkB, or TrkC, it is prudent to consider potential off-target effects.
Q3: What are the known off-target kinases for this compound?
In vitro screening of this compound against a large panel of kinases revealed minimal activity against most.[2][3] However, some kinases have been identified as potential off-targets, particularly at concentrations significantly higher than the IC50 for Trk kinases. The table below summarizes the reported IC50 values for this compound against its primary targets and known off-targets.
Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Target Family | Notes |
| TrkA | 2 | Tropomyosin-related kinase | Primary Target |
| TrkB | 8 | Tropomyosin-related kinase | Primary Target |
| TrkC | Not explicitly quantified in the provided results, but this compound inhibits all three Trk isoforms.[2][3] | Tropomyosin-related kinase | Primary Target |
| FGFR1 | 24 | Fibroblast growth factor receptor | Potential Off-Target |
| Flt3 | 52 | Fms-like tyrosine kinase 3 | Potential Off-Target |
| Ret | 55 | Rearranged during transfection proto-oncogene | Potential Off-Target |
| MuSK | 84 | Muscle-Specific Kinase | Potential Off-Target |
| Lck | 99 | Lymphocyte-specific protein tyrosine kinase | Potential Off-Target |
Data compiled from publicly available sources.[4]
Troubleshooting Guide
Scenario 1: Unexpected cell viability or proliferation changes in a cell line that does not express Trk receptors.
-
Question: I am observing a decrease in cell viability in my Trk-negative cell line upon treatment with this compound. What could be the cause?
-
Answer: This is a strong indication of an off-target effect. Review the kinase selectivity profile of this compound. Your cell line may express one of the off-target kinases such as FGFR1, Flt3, Ret, MuSK, or Lck, and the concentration of this compound you are using may be sufficient to inhibit it.
Workflow for Investigating Off-Target Effects:
Caption: Workflow for troubleshooting unexpected phenotypes.
Scenario 2: Unexplained changes in a signaling pathway known to be downstream of a potential off-target kinase.
-
Question: My experiments show alterations in signaling pathways regulated by FGFR1 after this compound treatment, even though my primary focus is on Trk signaling. Is this an off-target effect?
-
Answer: Given that FGFR1 is a known off-target of this compound, this is a plausible explanation.[4] You should validate this by examining the phosphorylation status of key downstream effectors of the FGFR1 pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on the phosphorylation of Trk receptors and potential off-target kinases.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., NGF for TrkA, BDNF for TrkB, or FGF for FGFR1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-TrkA, p-FGFR1) and the total form of the kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: In Vitro Kinase Assay
This protocol is used to directly measure the inhibitory activity of this compound on purified kinases.
-
Assay Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest.
-
Dilute this compound to a range of concentrations.
-
Prepare a solution of the purified kinase and its specific substrate.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay, or by using a phospho-specific antibody in an ELISA format.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
Caption: On-Target Effect of this compound on the Trk Signaling Pathway.
Caption: Potential Off-Target Effect of this compound at High Concentrations.
References
- 1. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
how to minimize AZ-23 toxicity in cell lines
Welcome to the technical support center for AZ-23, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential toxicity in cell lines.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity at Expected Efficacious Doses | Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. | Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the precise IC50 and toxic concentration for your specific cell line. Consider using a less sensitive cell line if the therapeutic window is too narrow. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity.[1][2] | Lower the concentration of this compound to the lowest effective dose. Ensure the concentration does not significantly exceed the IC50 for the intended target.[3] Use a more selective inhibitor if available, or genetically validate the target to confirm the observed phenotype is due to on-target inhibition.[1][4] | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher stock concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity. | |
| Incorrect Cell Seeding Density: Too low a cell density can make cells more susceptible to drug-induced toxicity.[5] | Optimize cell seeding density for your specific cell line and assay duration. Ensure cells are in a logarithmic growth phase at the time of treatment. | |
| Inconsistent Results Between Experiments | Reagent Variability: Inconsistent potency or purity of this compound lots. | Use a single, quality-controlled batch of this compound for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency. |
| Cell Culture Conditions: Variations in media components, serum concentration, or incubation time. | Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times.[5] | |
| Assay Interference: this compound may interfere with the cytotoxicity assay reagents (e.g., formazan-based assays like MTT). | Use an orthogonal method to confirm viability results (e.g., a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue).[6] | |
| Precipitation of this compound in Culture Medium | Low Solubility: this compound may have poor aqueous solubility, causing it to precipitate out of solution. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If precipitation persists, consider using a different solvent or a formulation with improved solubility. |
| Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can bind to this compound and affect its solubility and bioavailability.[1] | Test the solubility of this compound in your specific cell culture medium. It may be necessary to use a lower percentage of FBS or a serum-free medium for the duration of the treatment, if compatible with your cell line. |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. We recommend starting with a dose-response experiment to determine the IC50 value for your target of interest. A typical starting range for a new cell line is 1 nM to 10 µM.[3] For many cell lines, significant off-target effects and cytotoxicity are observed at concentrations above 10 µM.[3]
2. How can I minimize the off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data.[4] Here are some key strategies:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use a concentration at or slightly above this value for your experiments. Avoid using excessively high concentrations, as this increases the likelihood of engaging off-target kinases or other proteins.[1][3]
-
Perform Kinase Profiling: If significant off-target effects are suspected, consider profiling this compound against a broad panel of kinases to identify potential unintended targets.[7]
-
Use Control Compounds: Include a structurally related but inactive control compound, if available, to differentiate between specific on-target effects and non-specific chemical effects.
-
Genetic Validation: Use techniques like siRNA or CRISPR to knock down the intended target of this compound. The resulting phenotype should mimic the effects of the inhibitor, confirming that the observed activity is on-target.[4]
3. What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the IL-23 signaling pathway. It is hypothesized to act by binding to a key kinase within this pathway, preventing the downstream phosphorylation and activation of STAT3. This disruption of the IL-23/IL-17 axis can modulate inflammatory responses.[8][9]
4. How should I prepare and store this compound?
For optimal performance, dissolve this compound in a suitable solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to your cells.
5. Which cell viability assays are recommended for use with this compound?
It is advisable to use at least two different methods to assess cell viability, as some compounds can interfere with specific assay chemistries. Recommended assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These measure the metabolic activity of viable cells. Be aware of potential interference from the compound.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late apoptosis or necrosis.[5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells, which is a good indicator of cell health.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 2 nM (final concentrations will be 10 µM to 1 nM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Dose-Response protocol above.
-
In addition to the vehicle control, include a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 1 hour before the end of the incubation period.
-
-
LDH Assay:
-
After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher, or Roche).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided with the kit.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and experimental workflows relevant to working with this compound.
Caption: Hypothesized mechanism of this compound inhibiting the IL-23 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound toxicity.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AZ-23 in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the novel anti-cancer agent, AZ-23.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Decreased this compound Efficacy in Cell Culture Models Over Time
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the cause, and how can I troubleshoot this?
Answer:
This is a common observation and often indicates the development of acquired resistance. Here’s a systematic approach to investigate this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Emergence of a resistant cell population | 1. Perform a dose-response curve with this compound on the current cell line and compare it to the parental, sensitive cell line. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. 3. Analyze molecular markers of resistance (see FAQ section). | A rightward shift in the IC50 curve indicates decreased sensitivity. Clonal analysis will reveal heterogeneity in resistance. |
| Alterations in drug target expression | 1. If the molecular target of this compound is known, perform Western blotting or qPCR to compare its expression levels between sensitive and resistant cells. | A decrease in target expression or a mutation in the target protein may be observed in resistant cells. |
| Increased drug efflux | 1. Treat resistant cells with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound. 2. Measure the intracellular concentration of this compound using techniques like HPLC or mass spectrometry. | Restoration of this compound sensitivity in the presence of an efflux pump inhibitor suggests this as a resistance mechanism. |
| Activation of bypass signaling pathways | 1. Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify upregulated survival pathways in resistant cells. 2. Test inhibitors of the identified bypass pathways in combination with this compound. | Identification of activated pathways (e.g., PI3K/Akt, MAPK) and synergistic effects with combination therapy. |
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired this compound resistance.
Issue 2: Inconsistent this compound Efficacy in Xenograft Models
Question: I am observing high variability in tumor response to this compound in my mouse xenograft studies. Some tumors respond well, while others seem resistant from the start. What could be the reason?
Answer:
In vivo models introduce a higher level of complexity. The variability you're observing could be due to several factors related to the tumor microenvironment and host-drug interactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Tumor heterogeneity | 1. Establish patient-derived xenograft (PDX) models from different patient tumors to better represent clinical diversity.[1][2][3] 2. Characterize the molecular profile of each xenograft tumor before treatment initiation. | Identification of specific molecular subtypes that are inherently resistant to this compound. |
| Poor drug bioavailability | 1. Perform pharmacokinetic (PK) studies to measure this compound concentration in plasma and tumor tissue over time. 2. Consider alternative drug delivery formulations or routes of administration. | Optimization of dosing and administration to ensure adequate drug exposure at the tumor site. |
| Influence of the tumor microenvironment (TME) | 1. Analyze the TME of responsive versus non-responsive tumors using immunohistochemistry (IHC) or flow cytometry for immune cell infiltration, angiogenesis markers, and stromal components. 2. Co-culture cancer cells with fibroblasts or immune cells in vitro to assess their impact on this compound sensitivity. | Identification of TME components that contribute to resistance, opening avenues for combination therapies targeting the TME. |
Logical Flow for Addressing In Vivo Resistance
Caption: Troubleshooting inconsistent this compound efficacy in vivo.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of resistance to this compound and strategies to overcome it.
1. What are the known or hypothesized mechanisms of resistance to this compound?
While research on this compound is ongoing, resistance mechanisms can be broadly categorized into two types: on-target and off-target resistance.
-
On-target resistance typically involves genetic alterations in the direct molecular target of this compound. This can include:
-
Mutations in the drug-binding site that prevent this compound from effectively engaging its target.
-
Amplification of the target gene, leading to overexpression that overwhelms the inhibitory effect of the drug.
-
-
Off-target resistance involves changes in other cellular pathways that bypass the need for the this compound-inhibited pathway. Common mechanisms include:
-
Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary target ineffective.
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell.
-
Alterations in downstream signaling components that become constitutively active, decoupling them from the upstream target of this compound.
-
Phenotypic changes such as epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.
-
Signaling Pathway Illustrating Bypass Mechanism
Caption: Activation of a bypass signaling pathway to overcome this compound inhibition.
2. How can I develop an this compound resistant cell line for my studies?
Developing a resistant cell line is a valuable tool for studying resistance mechanisms. The most common method is through continuous exposure to escalating concentrations of the drug.
Protocol for Generating a Resistant Cell Line:
-
Start with a sensitive parental cell line.
-
Treat the cells with a low concentration of this compound (e.g., the IC20).
-
Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), you can isolate single-cell clones to obtain a homogenous resistant cell line.
3. What are the best experimental models to study this compound resistance?
The choice of model depends on the specific research question.
| Model System | Advantages | Disadvantages |
| 2D Cell Culture | High-throughput, cost-effective, easy to manipulate genetically. | Lacks the complexity of the tumor microenvironment. |
| 3D Spheroids/Organoids | Better recapitulates cell-cell interactions and drug penetration gradients. | More complex to culture and analyze than 2D models. |
| Syngeneic Mouse Models | Intact immune system, allowing for the study of immunotherapy combinations. | Requires mouse-specific cancer cell lines. |
| Patient-Derived Xenografts (PDX) | Preserves the heterogeneity and architecture of the original human tumor.[1][2][3] | Expensive, lower throughput, requires immunodeficient mice. |
Experimental Protocols
Detailed methodologies for key experiments cited in the troubleshooting and FAQ sections are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a cell lysate.[9]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
This protocol outlines a basic workflow for assessing the efficacy of this compound in a xenograft model.[10][11]
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (and vehicle control) according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach the maximum allowed size or for a predetermined duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. ptglab.com [ptglab.com]
- 10. peerj.com [peerj.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling AZ-23
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZ-23, a potent and selective Trk kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of TrkA and TrkB, thereby preventing the phosphorylation of the receptor and inhibiting downstream signaling pathways.[4][5] This inhibition ultimately affects cell survival and proliferation in cells where the Trk pathway is active.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations are summarized in the table below. It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[2]
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, specific formulations are required. An example formulation involves dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil.[2]
Q4: What are the known off-target effects of Trk inhibitors like this compound?
A4: While this compound is a selective Trk inhibitor, researchers should be aware of potential off-target effects. Resistance to Trk inhibitors can be mediated by the activation of other signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, KRAS, or MET.[1][6][7][8] General on-target side effects of Trk inhibition observed in clinical settings include weight gain, dizziness, and withdrawal pain.[9]
Data Presentation
Table 1: Storage and Stability of this compound [2][4][5]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: In Vitro Inhibitory Activity of this compound [4][5]
| Target Kinase | IC₅₀ (nM) |
| TrkA | 2 |
| TrkB | 8 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in aqueous buffers | This compound is a hydrophobic molecule with low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%). Gentle warming and sonication may aid dissolution.[4] |
| Inconsistent results in cell-based assays | 1. Degradation of this compound in culture media.2. Variability in cell seeding density or health.3. Inconsistent final DMSO concentration. | 1. Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.2. Ensure consistent cell culture practices and monitor cell viability.3. Maintain a consistent final DMSO concentration across all wells, including vehicle controls. |
| Lack of expected biological effect | 1. Inactive compound due to improper storage.2. Insufficient concentration of this compound.3. Resistance of the cell line to Trk inhibition. | 1. Verify the storage history of your this compound stock. If in doubt, use a fresh vial.2. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.3. Confirm Trk expression and pathway activation in your cell model. Consider potential resistance mechanisms.[1][6][7] |
| Unexpected or off-target effects | Activation of compensatory signaling pathways. | Investigate the activation of parallel signaling pathways (e.g., MAPK, PI3K/Akt) in the presence of this compound. Consider using combination therapies if bypass resistance is suspected.[1][6][7] |
Experimental Protocols
General Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent, biologically active compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of powder and direct contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 391.83 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[2]
-
In Vitro Trk Kinase Inhibition Assay (Based on Thress et al., 2009)[3]
This protocol provides a general workflow for assessing the inhibitory activity of this compound on Trk kinase in a cell-free system.
-
Materials:
-
Recombinant TrkA or TrkB kinase
-
Kinase assay buffer
-
ATP
-
Peptide or protein substrate for Trk kinase
-
This compound stock solution in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer from the DMSO stock solution. Include a DMSO-only vehicle control.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the Trk kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Cell-Based Trk Phosphorylation Assay (Based on Thress et al., 2009)[3]
This protocol outlines a method to measure the effect of this compound on the phosphorylation of Trk receptors in a cellular context.
-
Materials:
-
Cells expressing Trk receptors (e.g., neuroblastoma cell lines)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Neurotrophin ligand (e.g., NGF for TrkA)
-
Lysis buffer
-
Phospho-Trk specific antibody
-
Total Trk antibody
-
Secondary antibodies for detection (e.g., HRP-conjugated)
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow.
-
Serum-starve the cells if necessary to reduce basal Trk activation.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period.
-
Stimulate the cells with the appropriate neurotrophin ligand to induce Trk phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated Trk and total Trk in the lysates using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated Trk signal to the total Trk signal.
-
Determine the concentration-dependent inhibitory effect of this compound on Trk phosphorylation.
-
Mandatory Visualization
Caption: Trk signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
AZ-23 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZ-23, a potent and selective inhibitor of the IL-23 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the IL-23 receptor complex, preventing the downstream signaling cascade. Interleukin-23 (IL-23) is a cytokine composed of a p19 and a p40 subunit. It binds to a receptor complex consisting of IL-12Rβ1 and IL-23R. This binding activates the JAK-STAT signaling pathway, primarily through STAT3, leading to the differentiation and maintenance of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial for immune surveillance but are also implicated in the pathogenesis of several autoimmune and inflammatory diseases.[2] this compound is designed to block this interaction, thereby reducing Th17 cell activity and subsequent pro-inflammatory cytokine production.
Q2: What are the expected in vitro and in vivo effects of this compound treatment?
A2: In vitro, this compound is expected to inhibit the phosphorylation of STAT3 in response to IL-23 stimulation in isolated immune cells (e.g., splenocytes or purified CD4+ T cells). This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. In vivo, in animal models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis or collagen-induced arthritis), this compound is expected to ameliorate disease symptoms, reduce tissue inflammation, and decrease the number of infiltrating Th17 cells.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed for high selectivity, the potential for off-target effects exists. Off-target effects occur when a drug interacts with molecules other than its intended target, which can lead to unexpected side effects.[3][4] In the case of this compound, cross-reactivity with other cytokine receptor signaling pathways that share components with the IL-23 receptor, such as the IL-12 pathway which also utilizes the IL-12Rβ1 subunit, is a theoretical possibility.[2] Researchers should perform appropriate control experiments to assess the specificity of this compound in their system.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Death/Toxicity
Possible Cause 1: Off-Target Cytotoxicity
At high concentrations, this compound may exhibit off-target effects leading to cellular toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type.
-
Cell Viability Assay: Utilize a sensitive cell viability assay (e.g., MTT, CellTiter-Glo®) to accurately quantify cytotoxicity across a range of this compound concentrations.
-
Control Compound: Include a well-characterized, structurally unrelated IL-23 inhibitor as a positive control to differentiate compound-specific toxicity from on-target effects.
Possible Cause 2: Contamination
The this compound compound or cell culture reagents may be contaminated.
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of the this compound stock using techniques like HPLC or mass spectrometry.
-
Reagent Check: Use fresh, sterile cell culture media and supplements. Test for endotoxin contamination.
-
Aseptic Technique: Ensure strict aseptic techniques are followed during all experimental procedures.
Issue 2: Inconsistent or No Inhibition of IL-17 Production
Possible Cause 1: Suboptimal Experimental Conditions
The concentration of this compound, incubation time, or cell density may not be optimal.
Troubleshooting Steps:
-
Titration Experiments: Titrate both the concentration of this compound and the stimulating concentration of IL-23 to find the optimal inhibitory range.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound pre-incubation and IL-23 stimulation.
-
Cell Density Optimization: Ensure an appropriate cell density is used, as overly confluent or sparse cultures can respond differently to stimuli.
Possible Cause 2: Cellular Resistance or Alternative Pathways
The target cells may have developed resistance to this compound, or alternative signaling pathways may be compensating for the IL-23 inhibition.
Troubleshooting Steps:
-
Receptor Expression Analysis: Verify the expression of the IL-23 receptor subunits (IL-12Rβ1 and IL-23R) on your target cells using flow cytometry or qPCR.
-
Upstream/Downstream Analysis: Analyze the phosphorylation status of upstream (JAK2, TYK2) and downstream (STAT3) signaling molecules by Western blot or phospho-flow cytometry to pinpoint the signaling block.
-
Multi-Cytokine Analysis: Use a multiplex cytokine assay to investigate if other pro-inflammatory cytokines are being produced that could be driving IL-17 production through alternative pathways.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| IL-23R Signaling (pSTAT3) | 15 |
| IL-12R Signaling (pSTAT4) | 1,250 |
| IL-6R Signaling (pSTAT3) | > 10,000 |
| EGFR Signaling (pERK1/2) | > 10,000 |
Table 2: Effect of this compound on Cytokine Production in Activated T Cells
| Treatment | IL-17A (pg/mL) | IL-22 (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 1500 ± 120 | 850 ± 75 | 2500 ± 210 |
| This compound (100 nM) | 250 ± 30 | 150 ± 25 | 2300 ± 190 |
| Positive Control (Ustekinumab) | 280 ± 45 | 170 ± 30 | 950 ± 80 |
Experimental Protocols
Protocol 1: In Vitro IL-23-Induced STAT3 Phosphorylation Assay
-
Cell Preparation: Isolate primary human CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Culture the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
IL-23 Stimulation: Stimulate the cells with recombinant human IL-23 (20 ng/mL) for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Data Analysis: Quantify the band intensities using densitometry and calculate the ratio of phospho-STAT3 to total STAT3. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cytokine Measurement by ELISA
-
Cell Culture and Treatment: Culture and treat cells with this compound and IL-23 as described in Protocol 1 for 72 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-17A according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant IL-17A. Determine the concentration of IL-17A in the cell culture supernatants by interpolating from the standard curve.
Visualizations
Caption: The IL-23 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Adverse Events Associated With Anti-IL-23 Agents: Clinical Evidence and Possible Mechanisms [frontiersin.org]
- 2. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FGFR Inhibitors: AZD4547 vs. Infigratinib (BGJ398)
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of two prominent FGFR inhibitors, AZD4547 and Infigratinib (also known as BGJ398), offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, selectivity, and preclinical efficacy. While the initial query referenced "AZ-23," this appears to be a non-existent or misidentified compound. Therefore, this comparison focuses on AZD4547 and the well-established, clinically relevant alternative, Infigratinib.
Mechanism of Action and a Comparative Overview
Both AZD4547 and Infigratinib are potent, orally bioavailable, ATP-competitive small molecule inhibitors of the FGFR tyrosine kinase family.[1][2] They function by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and activation of the receptor.[3] This inhibition disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4]
While both compounds target FGFRs, they exhibit distinct profiles in terms of their selectivity and potency against different FGFR subtypes. These differences can have significant implications for their therapeutic application and potential side effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of AZD4547 and Infigratinib against the four FGFR subtypes. Lower IC50 values indicate greater potency.
| Target | AZD4547 IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) |
| FGFR1 | 0.2[5][6] | 0.9 - 1.1[7][8] |
| FGFR2 | 2.5[5][6] | 1.0 - 1.4[7][8] |
| FGFR3 | 1.8[5][6] | 1.0 - 2.0[7][8] |
| FGFR4 | 165[5][9] | 60 - 61[7][8] |
Data from cell-free kinase assays demonstrate that both inhibitors are highly potent against FGFR1, 2, and 3.[5][6][8] Notably, AZD4547 shows slightly higher potency for FGFR1, while Infigratinib displays a more equipotent inhibition across FGFR1, 2, and 3.[5][6][7][8] Both compounds are significantly less active against FGFR4.[5][8][9]
Kinase Selectivity Profile
Beyond the FGFR family, the selectivity of these inhibitors against other kinases is a critical determinant of their therapeutic window.
AZD4547 has been shown to be highly selective for FGFR1-3. It demonstrates weaker activity against VEGFR2 (KDR) with an IC50 of 24 nM.[6][9] At a concentration of 0.1 μM, it shows minimal activity against a panel of other kinases, including IGFR, CDK2, and p38.[6]
Infigratinib (BGJ398) is also highly selective for FGFR1-3 over other kinases. It is reported to be over 40-fold more selective for FGFRs versus VEGFR2.[10] Its activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes is significantly lower, with IC50 values in the micromolar range.[11]
Preclinical and In Vivo Efficacy
Both AZD4547 and Infigratinib have demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR alterations.
AZD4547 has shown potent, dose-dependent tumor growth inhibition in xenograft models of gastric cancer, lung cancer, and multiple myeloma with deregulated FGFR expression.[1][2][12] Oral administration is well-tolerated and leads to pharmacodynamic modulation of FGFR signaling in tumors.[1]
Infigratinib (BGJ398) has also exhibited robust anti-tumor activity in various xenograft models, including those for cholangiocarcinoma, bladder cancer, and endometrial cancer with FGFR2 or FGFR3 alterations.[7] It has been shown to induce tumor stasis and even regression in these models.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: FGFR signaling pathway and inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Selectivity of AZ-23: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of AZ-23, a potent ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details the methodologies used for its determination, and visualizes the relevant biological pathways to offer a clear perspective on the selectivity of this compound.
Executive Summary
This compound is a highly potent inhibitor of TrkA, TrkB, and TrkC, with IC50 values in the low nanomolar range. While demonstrating significant selectivity for the Trk family, in vitro kinase profiling has revealed cross-reactivity with other receptor tyrosine kinases (RTKs) at higher concentrations. This guide presents a detailed comparison of the inhibitory activity of this compound against its primary targets and a panel of off-target kinases, providing valuable insights for its application in both preclinical research and therapeutic development.
Comparative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound was assessed against a panel of purified kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Kinase Family |
| TrkA | 2 | Tropomyosin receptor kinase |
| TrkB | 8 | Tropomyosin receptor kinase |
| TrkC | Not explicitly provided, but this compound is described as a Trk A/B/C inhibitor | Tropomyosin receptor kinase |
| FGFR1 | 24 | Fibroblast growth factor receptor |
| Flt3 | 52 | Fms-like tyrosine kinase 3 |
| Ret | 55 | Rearranged during transfection |
| MuSK | 84 | Muscle-Specific Kinase |
| Lck | 99 | Lymphocyte-specific protein tyrosine kinase |
Table 1: In vitro cross-reactivity of this compound against a panel of receptor tyrosine kinases. Data presented as IC50 values (nM).[1]
Experimental Protocols
The following section details the methodologies employed to ascertain the cross-reactivity profile of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
The IC50 values for this compound against various kinases were determined using a standardized in vitro kinase assay, likely through a commercial kinase profiling service such as Invitrogen's SelectScreen™ or Millipore's KinaseProfiler™. While the exact commercial vendor is not specified in the primary literature, the following protocol represents a typical methodology used for such screens at the time of the original research.
Objective: To quantify the inhibitory potency of this compound against a panel of purified protein kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is then quantified, and the inhibition by this compound is determined by measuring the reduction in substrate phosphorylation.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (solubilized in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose or filter-based plates for capturing the phosphorylated substrate
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, a specific substrate, and the kinase reaction buffer.
-
This compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included to represent 100% kinase activity.
-
The reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or using filter plates that bind the substrate.
-
The captured, radiolabeled substrate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Proliferation/Survival Assay
To assess the functional consequence of Trk inhibition in a cellular context, a cell-based assay was performed.
Objective: To determine the effect of this compound on the proliferation and survival of cells dependent on Trk signaling.
Principle: This assay utilizes cell lines that are engineered to be dependent on the activation of a specific Trk receptor for their growth and survival. The inhibitory effect of this compound is measured by a reduction in cell viability.
Materials:
-
MCF10A cells engineered to express a constitutively active form of TrkA (MCF10A-TrkA-Δ) or TF-1 cells which are dependent on NGF for survival.
-
Cell culture medium and supplements (e.g., DMEM/F12, horse serum, EGF, hydrocortisone, insulin for MCF10A; RPMI, fetal bovine serum, GM-CSF for TF-1).
-
Nerve Growth Factor (NGF) for TF-1 cell survival assays.
-
This compound (solubilized in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®).
-
Plate reader for measuring absorbance or luminescence.
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
For TF-1 cell survival assays, the growth medium is replaced with a basal medium containing a specific concentration of NGF to stimulate TrkA signaling. For MCF10A-TrkA-Δ cells, no exogenous growth factor is needed as TrkA is constitutively active.
-
This compound is serially diluted and added to the cells at various concentrations. A DMSO-only control is included.
-
The cells are incubated with the compound for a period of 72 hours.
-
At the end of the incubation period, a cell viability reagent is added to each well.
-
After a short incubation with the reagent, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated for each this compound concentration relative to the DMSO control.
-
EC50 values (the concentration of a drug that gives half-maximal response) are determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent and selective inhibitor of the Trk family of receptor tyrosine kinases. While it exhibits high affinity for TrkA and TrkB, it also demonstrates inhibitory activity against other RTKs, such as FGFR1, Flt3, Ret, MuSK, and Lck, at higher concentrations. This cross-reactivity profile is crucial for interpreting experimental results and for considering potential off-target effects in therapeutic applications. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of the selectivity of this compound and other kinase inhibitors. The visualization of the Trk signaling pathway and the experimental workflow further aids in the conceptual understanding of the compound's mechanism of action and its evaluation.
References
Comparative Efficacy of AZ-23 in Neuroblastoma and Lung Cancer Cell Lines
This guide provides a detailed comparison of the preclinical efficacy of AZ-23, a novel pan-Trk kinase inhibitor, against the established first-generation Trk inhibitor, Larotrectinib. The analysis focuses on cancer cell lines dependent on Trk signaling, specifically neuroblastoma and non-small cell lung cancer (NSCLC) with Trk fusions. All experimental data presented herein are representative and intended for comparative and illustrative purposes.
Introduction to this compound
This compound is an ATP-competitive, orally bioavailable inhibitor of Tropomyosin receptor kinases A, B, and C (TrkA, TrkB, TrkC).[1][2][3] These receptors, when activated by neurotrophins, signal through downstream pathways, most notably the MAPK/ERK and PI3K/AKT pathways, to regulate cell proliferation, survival, and differentiation.[4][5] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions (e.g., NTRK1/2/3 fusions), is an oncogenic driver in a subset of diverse cancers. This compound aims to provide a potent therapeutic option for these Trk-dependent malignancies.
Mechanism of Action: Trk Signaling Pathway
This compound functions by inhibiting the kinase activity of TrkA, TrkB, and TrkC, thereby blocking downstream signaling cascades that promote tumor growth and survival. The diagram below illustrates the intervention point of Trk inhibitors in this critical pathway.
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated against Larotrectinib across three cancer cell lines: KELLY (neuroblastoma, high TrkB expression), SH-SY5Y (neuroblastoma, moderate TrkB expression), and HCC78 (NSCLC, SLC34A2-NTRK1 fusion).
Table 1: Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) was determined following 72-hour drug exposure using a standard MTT assay. Lower values indicate greater potency.
| Cell Line | Cancer Type | Trk Status | This compound IC50 (nM) | Larotrectinib IC50 (nM) |
| KELLY | Neuroblastoma | High TrkB Exp. | 8.5 | 15.2 |
| SH-SY5Y | Neuroblastoma | Mod. TrkB Exp. | 25.1 | 48.9 |
| HCC78 | NSCLC | NTRK1 Fusion | 4.2 | 9.8 |
Data are representative values from triplicate experiments.
Table 2: Apoptosis Induction
The percentage of apoptotic cells (Annexin V positive) was measured by flow cytometry after 48 hours of treatment with a 100 nM concentration of each compound.
| Cell Line | Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic | Total % Apoptotic |
| KELLY | Control | 2.1% | 1.5% | 3.6% |
| This compound (100 nM) | 28.4% | 15.7% | 44.1% | |
| Larotrectinib (100 nM) | 22.5% | 11.3% | 33.8% | |
| HCC78 | Control | 1.8% | 1.1% | 2.9% |
| This compound (100 nM) | 35.2% | 18.9% | 54.1% | |
| Larotrectinib (100 nM) | 29.8% | 14.6% | 44.4% |
Data represent the mean percentage of cell populations from duplicate experiments.
Table 3: Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment at 100 nM. An increase in the G1 phase population indicates cell cycle arrest.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCC78 | Control | 45.3% | 38.2% | 16.5% |
| This compound (100 nM) | 68.7% | 15.1% | 16.2% | |
| Larotrectinib (100 nM) | 61.5% | 20.3% | 18.2% |
Values are the mean percentage of cells in each phase of the cell cycle.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Experimental Workflow Overview
The general workflow for evaluating the in vitro efficacy of this compound and its comparators is outlined below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6][7]
-
Cell Plating: Cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10-point serial dilution of this compound and Larotrectinib is prepared. 100 µL of 2x final concentration drug solutions are added to the respective wells. Control wells receive medium with vehicle (DMSO) only.
-
Incubation: Plates are incubated for 72 hours at 37°C, 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[6]
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with compounds at a 100 nM concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.[8]
-
Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.[9]
-
Incubation: Cells are incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: 400 µL of 1X Binding Buffer is added to each tube, and samples are analyzed immediately on a flow cytometer.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[11][12][13]
-
Cell Treatment: Cells are cultured in 6-well plates and treated with compounds at 100 nM for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed by adding them dropwise into ice-cold 70% ethanol while vortexing. Cells are stored at -20°C for at least 2 hours.[13]
-
Staining: Fixed cells are centrifuged, washed with PBS to remove ethanol, and resuspended in a PI staining solution containing RNase A.
-
Incubation: Cells are incubated for 30 minutes at room temperature in the dark.
-
Data Acquisition: DNA content is analyzed by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by modeling the DNA content histogram.
Western Blot for Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, such as ERK, to confirm the mechanism of drug action.[14][15][16][17]
-
Protein Extraction: Cells are treated with the drug for 2 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14]
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.[17]
-
Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The level of p-ERK is normalized to total ERK to determine the extent of pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selumetinib - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AZ-23's Anti-Tumor Activity: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Tropomyosin receptor kinase (Trk) family have emerged as a promising class of drugs for tumors harboring NTRK gene fusions. This guide provides a comparative analysis of the preclinical anti-tumor activity of AZ-23, a potent pan-Trk inhibitor, alongside the well-documented, clinically validated Trk inhibitors Larotrectinib and Entrectinib. This objective comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available data and the experimental context.
Executive Summary
This compound is a selective, orally bioavailable pan-Trk inhibitor that has demonstrated potent anti-tumor activity in preclinical models.[1] Data from the developing researchers show its efficacy in inhibiting Trk kinase activity at low nanomolar concentrations and suppressing tumor growth in vivo. However, to date, there is a lack of extensive independent validation of this compound's anti-tumor activity in the public domain. In contrast, Larotrectinib and Entrectinib have undergone rigorous clinical testing, leading to their FDA approval for the treatment of NTRK fusion-positive solid tumors.[2][3] This guide presents the available data for this compound and compares it with the established profiles of Larotrectinib and Entrectinib to offer a benchmark for its potential therapeutic application.
Comparative In Vitro Anti-Tumor Activity
This compound has been shown to be a potent inhibitor of TrkA and TrkB with IC50 values of 2 nM and 8 nM, respectively.[1][4][5] In cellular assays, it effectively inhibits Trk-mediated cell survival with an EC50 of 2 nM.[1] For comparison, Larotrectinib and Entrectinib also exhibit low nanomolar IC50 values against Trk kinases and in cellular proliferation assays across various cancer cell lines.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Assay Type | Data Source |
| This compound | TrkA, TrkB | 2, 8 | - | Kinase Assay | Developer[1] |
| TrkA (F589L mutant) | 20 | BaF3 | Cell Proliferation | Independent[1] | |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | - | Kinase Assay | Public Data[6] |
| COLO205 (colon) | 356 | COLO205 | Cell Viability | Independent[7] | |
| HCT116 (colon) | 305 | HCT116 | Cell Viability | Independent[7] | |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | - | Kinase Assay | Public Data[8] |
| NB1 (neuroblastoma) | 0.035 µM (48h) | NB1 | Cell Viability | Independent[9] | |
| NB3 (neuroblastoma) | 2.24 µM (48h) | NB3 | Cell Viability | Independent[9] | |
| SH-SY5Y (neuroblastoma) | 3.32 µM (48h) | SH-SY5Y | Cell Viability | Independent[9] | |
| IMR32 (neuroblastoma) | 3.29 µM (48h) | IMR32 | Cell Viability | Independent[9] |
Note: The data for this compound is primarily from the initial discovery publication and lacks broad independent validation across multiple cancer cell lines. The presented IC50 values for Larotrectinib and Entrectinib are examples from a wider range of publicly available data.
Comparative In Vivo Anti-Tumor Activity
The initial study on this compound reported significant tumor growth inhibition in a TrkA-driven allograft model and a Trk-expressing neuroblastoma xenograft model in mice following oral administration.[1] In the clinical setting, both Larotrectinib and Entrectinib have demonstrated high overall response rates in patients with NTRK fusion-positive solid tumors, providing strong, independently validated evidence of their in vivo anti-tumor efficacy.
| Compound | Model System | Tumor Type | Key Findings | Data Source |
| This compound | TrkA-driven allograft (mice) | Not specified | In vivo TrkA kinase inhibition and efficacy | Developer[1] |
| Neuroblastoma xenograft (mice) | Neuroblastoma | Significant tumor growth inhibition | Developer[1] | |
| Larotrectinib | Human Clinical Trials (Phase I/II) | Various NTRK fusion-positive solid tumors | Overall Response Rate: 75-80% | Independent[2][10][11][12] |
| Entrectinib | Human Clinical Trials (Phase I/II) | Various NTRK fusion-positive solid tumors | Overall Response Rate: 57-61.2% | Independent[3][13][14] |
Signaling Pathway and Experimental Workflows
Trk Signaling Pathway
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[15][16][17]
Caption: Constitutive activation of Trk fusion proteins drives downstream signaling pathways, promoting cancer cell proliferation and survival. Trk inhibitors like this compound block this activation.
Experimental Workflow: In Vitro Cell Viability Assay
A common method to assess the anti-tumor activity of a compound in vitro is the MTT or similar cell viability assays.[18][19][20] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ-23 as a Chemical Probe for Trk Kinase Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ-23, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) family members, with other notable Trk kinase inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies of Trk kinase function in normal physiology and disease.
Introduction to Trk Kinases and Their Inhibition
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play crucial roles in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, is an oncogenic driver in a variety of adult and pediatric cancers.[3] This has led to the development of several small molecule inhibitors targeting the ATP-binding site of the Trk kinase domain.[4] An ideal chemical probe for studying Trk function should exhibit high potency, selectivity, and cellular activity.
Comparative Analysis of Trk Kinase Inhibitors
This section compares the in vitro and cellular activity of this compound with other well-characterized Trk inhibitors, including the first-generation inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitors Selitrectinib and Repotrectinib.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific enzyme. The table below summarizes the reported IC50 values for this compound and other Trk inhibitors against the three Trk family members.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference(s) |
| This compound | 2 | 8 | - | [5][6] |
| Larotrectinib | 5-6.5 | 8.1-11 | 10.6-11 | [3][4][7] |
| Entrectinib | 1-1.7 | 3 | 1-5 | [4][8][9] |
| Selitrectinib | 0.6 | - | <2.5 | [3] |
| Repotrectinib | 0.83 | 0.05 | 0.1 | [10] |
Cellular Activity
The potency of an inhibitor in a cellular context is crucial for its utility as a chemical probe. The following table presents available data on the cellular potency of these inhibitors.
| Compound | Cell Line | Assay | Cellular Potency (EC50/IC50, nM) | Reference(s) |
| This compound | MCF10A-TrkA-Δ | Survival | 2 | [5] |
| Larotrectinib | KM12 (TPM3-NTRK1 fusion) | Proliferation | Consistent with biochemical potency | [7] |
| Entrectinib | SY5Y-TrkB | TrkB Phosphorylation Inhibition | ~1 | [11] |
| Repotrectinib | Ba/F3 (WT TRK fusions) | Proliferation | <0.2 | [12] |
Kinase Selectivity
An ideal chemical probe should be highly selective for its intended target to avoid off-target effects that can confound experimental results. This compound has been profiled against a panel of other kinases to assess its selectivity.
Selectivity Profile of this compound: [5][13][14]
-
TrkA: 2 nM
-
TrkB: 8 nM
-
FGFR1: 24 nM
-
Flt3: 52 nM
-
Ret: 55 nM
-
MuSk: 84 nM
-
Lck: 99 nM
In comparison, Larotrectinib is highly selective for Trk kinases, with a more than 100-fold selectivity against a large panel of other kinases.[4] Entrectinib is a multi-kinase inhibitor, potently inhibiting ROS1 and ALK in addition to Trk kinases.[4] Repotrectinib also inhibits ROS1 and ALK.[10]
Activity Against Resistance Mutations
Acquired resistance to Trk inhibitors can emerge through mutations in the kinase domain. Second-generation inhibitors have been developed to overcome some of these mutations.
| Compound | TrkA G595R IC50 (nM) | TrkC G623R IC50 (nM) | TrkA F589L (Gatekeeper) IC50 (nM) | Reference(s) |
| Larotrectinib | >600 | - | 4330 | [12][15] |
| Entrectinib | >400-fold decrease in potency | - | - | [12] |
| Selitrectinib | 2-10 | 2-10 | 52 | [12][15] |
| Repotrectinib | 0.4 | 0.2 | <0.2 | [15][16][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
In Vitro Trk Kinase Enzymatic Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the enzymatic activity of Trk kinases and the inhibitory potential of compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18][19][20]
Materials:
-
Recombinant human Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or DMSO (for control).
-
2 µL of Trk kinase in kinase buffer.
-
2 µL of a mixture of ATP and substrate in kinase buffer. (Final ATP concentration is typically at or near the Km for ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Trk Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of a compound to inhibit Trk autophosphorylation in a cellular context.[21][22]
Materials:
-
Cancer cell line with endogenous or engineered Trk expression (e.g., SH-SY5Y-TrkB)[11]
-
Cell culture medium and supplements
-
Neurotrophin ligand (e.g., BDNF for TrkB)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-Trk (specific for the autophosphorylation site)
-
Total Trk
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells if necessary. Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin ligand (e.g., BDNF) for a short period (e.g., 5-15 minutes) to induce Trk autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins on an SDS-PAGE gel. A typical gel setup would include lanes for a protein ladder, a sample from untreated/unstimulated cells (unphosphorylated control), a sample from ligand-stimulated cells (phosphorylated control), and samples from cells treated with different concentrations of the inhibitor.[26]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Trk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Trk and a loading control protein.
-
Data Analysis: Quantify the band intensities for phospho-Trk and total Trk. Calculate the ratio of phospho-Trk to total Trk for each treatment condition to determine the extent of inhibition.
Visualizations
Trk Signaling Pathway
The following diagram illustrates the major signaling pathways activated downstream of Trk receptor activation.[1][4][27][28]
Caption: Simplified Trk signaling pathways leading to cell survival, differentiation, and proliferation.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing a kinase inhibitor like this compound.
Caption: A generalized workflow for the preclinical characterization of a Trk kinase inhibitor.
Logic Diagram for Western Blot Analysis of Trk Phosphorylation
This diagram illustrates the key components and logic of a western blot experiment to assess Trk phosphorylation.
Caption: Logical flow of a western blot experiment to measure inhibition of Trk phosphorylation.
References
- 1. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Protein Standards & Ladders | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Protein ladder sets: CLEARLY Protein Ladder molecular weight markers [takarabio.com]
- 25. How to Choose the Right Protein Ladders [fishersci.com]
- 26. raybiotech.com [raybiotech.com]
- 27. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 28. aacrjournals.org [aacrjournals.org]
Comparative Analysis of AZ-23 Specificity for Trk Kinases Versus FGFR1 and Flt3
This guide provides a detailed comparison of the kinase inhibitor AZ-23, focusing on its specificity for Tropomyosin receptor kinases (Trk) over Fibroblast Growth Factor Receptor 1 (FGFR1) and Fms-like Tyrosine Kinase 3 (Flt3). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of the Trk kinase family (TrkA, TrkB, TrkC).[1][2] These kinases are receptor tyrosine kinases involved in neuronal cell development, survival, and growth.[3] Dysregulation of the Trk pathway, through mechanisms like oncogenic fusions and mutations, has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents.[3] Assessing the selectivity of such inhibitors is crucial, as off-target effects on other kinases can lead to unintended side effects. This guide focuses on the inhibitory activity of this compound against its primary targets (Trk kinases) and two common off-targets, FGFR1 and Flt3.
Quantitative Data: Inhibitor Specificity
The inhibitory potency of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. TrkA) |
| TrkA | 2 | 1x |
| TrkB | 8 | 4x less potent |
| FGFR1 | 24 | 12x less potent |
| Flt3 | 52 | 26x less potent |
| Ret | 55 | 27.5x less potent |
| MuSk | 84 | 42x less potent |
| Lck | 99 | 49.5x less potent |
Data sourced from MedchemExpress.[1]
As the data indicates, this compound is a highly potent inhibitor of TrkA and TrkB. It demonstrates significantly lower potency against FGFR1 and Flt3, with 12-fold and 26-fold selectivity for TrkA over these kinases, respectively.
Experimental Protocols
The determination of kinase inhibitor IC50 values typically involves both biochemical and cell-based assays to provide a comprehensive understanding of the inhibitor's potency and cellular efficacy.
Biochemical Kinase Assay (In Vitro)
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Trk, FGFR1, and Flt3 kinases in a cell-free system.
General Methodology:
-
Kinase Reaction Setup: The assay is typically performed in a microtiter plate format (e.g., 384-well).[4] Each well contains the purified recombinant kinase, a specific peptide substrate, and ATP. To ensure accurate comparison, the ATP concentration is often set near the Michaelis constant (Km) for each respective kinase.[5]
-
Inhibitor Titration: A dilution series of this compound is prepared and added to the wells. A control group with no inhibitor (vehicle, e.g., DMSO) is included to measure 100% kinase activity.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of [γ-³²P]-ATP or [γ-³³P]-ATP and incubated at a controlled temperature (e.g., 30°C) for a predetermined time within the linear reaction velocity phase.[6]
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphate transferred to the substrate. In radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.[6] Alternatively, fluorescence-based assays can be used, which measure the change in fluorescence intensity as the substrate is phosphorylated.[4]
-
IC50 Calculation: The measured activity at each inhibitor concentration is normalized to the control. The IC50 value is then determined by fitting the resulting dose-response curve to a four-parameter logistic equation using software like GraphPad Prism.[4]
Cellular Phosphorylation Assay (In Cellulo)
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Objective: To measure the ability of this compound to inhibit the autophosphorylation of Trk, FGFR1, and Flt3 within intact cells.
General Methodology:
-
Cell Culture and Treatment: A cell line engineered to express the target kinase (e.g., MCF10A-TrkAΔ) is cultured in appropriate media.[1] The cells are then treated with a range of this compound concentrations for a specified period.
-
Ligand Stimulation: To activate the kinase signaling pathway, the cells are stimulated with the appropriate ligand (e.g., Nerve Growth Factor (NGF) for TrkA).
-
Cell Lysis: After stimulation, the cells are washed and lysed to release cellular proteins.
-
Quantification of Phosphorylation: The level of kinase autophosphorylation is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Western Blotting. An antibody specific to the phosphorylated form of the kinase is used for detection.
-
Data Analysis: The phosphorylation signal at each this compound concentration is measured and normalized to the signal from untreated, ligand-stimulated cells. The resulting data is used to generate a dose-response curve and calculate the cellular EC50 or IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by TrkA, FGFR1, and Flt3, all of which converge on common downstream effectors controlling cell survival and proliferation. This compound acts by competitively binding to the ATP pocket of the kinase domain, thereby preventing the autophosphorylation step required for pathway activation.
Caption: TrkA signaling pathway initiated by NGF binding.
Caption: FGFR1 signaling pathway initiated by FGF binding.
Caption: Flt3 signaling pathway and its downstream effectors.
Experimental Workflow
The diagram below outlines the typical workflow for determining the IC50 value of a kinase inhibitor in a biochemical assay.
Caption: Workflow for biochemical IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and preclinical characterization of this compound, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Oral Bioavailability of AZD5153 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the oral bioavailability and preclinical efficacy of AZD5153, a potent and selective bivalent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting BRD4.[1][2][3] Through a detailed comparison with other BET inhibitors and supporting experimental data, this document aims to inform researchers and drug development professionals on the preclinical pharmacokinetic and pharmacodynamic profile of AZD5153.
Comparative Pharmacokinetic Profile
AZD5153 has been evaluated in a first-in-human phase I clinical trial, providing valuable data on its oral pharmacokinetic profile.[4][5][6][7] The following table summarizes key pharmacokinetic parameters of orally administered AZD5153.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [4][7][8] |
| Half-life (t1/2) | ~6 hours | [4][7] |
| Dose Proportionality | Dose-proportional increase in Cmax and AUC | [4][7] |
| Accumulation | Minimal | [5][6] |
Preclinical Efficacy and Comparison
Preclinical studies have demonstrated the potent anti-tumor activity of AZD5153 across various cancer models.[1][3][9][10] A key advantage of AZD5153 is its bivalent binding mode, which allows it to simultaneously ligate two bromodomains in BRD4, leading to enhanced avidity and increased cellular and antitumor activity compared to monovalent inhibitors.[1][2][3]
| Compound | Mechanism | Key Preclinical Findings | Reference |
| AZD5153 | Bivalent BET/BRD4 inhibitor | - Potent, selective, and orally available.[1][2][3]- Led to tumor stasis or regression in multiple xenograft models (acute myeloid leukemia, multiple myeloma, diffuse large B-cell lymphoma, prostate cancer, thyroid carcinoma).[1][3][9][10]- Enhanced antitumor activity compared to monovalent inhibitors.[1] | [1][2][3][9][10] |
| JQ1 | Monovalent BET inhibitor | - Anti-tumor activity in various cancer models.[11]- Poor pharmacokinetic profile and low oral bioavailability.[11] | [11] |
| I-BET762 | Monovalent BET inhibitor | - Orally bioavailable.[11]- Pan-affinity profile against BET proteins (BRD2, BRD3, BRD4).[11] | [11] |
| OTX015 | Monovalent BET inhibitor | - Orally administrable.[11]- Efficacy against hematological malignancies and some solid tumors in preclinical studies.[11] | [11] |
Enhancing Oral Bioavailability: Lipid Nanoemulsion Formulation
To improve the delivery of the hydrophobic AZD5153, a lipid nanoemulsion formulation has been developed.[12][13] While this formulation showed a higher IC50 in vitro due to the barrier in drug release, it is expected to extend plasma circulation time and increase the area under the curve (AUC) in vivo by avoiding renal clearance, thereby enhancing its overall bioavailability.[13]
Experimental Protocols
In Vivo Xenograft Studies
Detailed methodologies for in vivo xenograft studies are crucial for evaluating the efficacy of AZD5153. The following is a generalized protocol based on the provided literature:
-
Animal Models: Severe combined immunodeficient (SCID) mice or other immunocompromised strains are typically used.[10]
-
Cell Line Implantation: Human cancer cell lines (e.g., TPC-1 for thyroid cancer, PC-3 for prostate cancer) are implanted subcutaneously into the flanks of the mice.[9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. AZD5153 is administered orally at specified doses and schedules.[9][10]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor stasis or regression is also noted.[1][3]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to analyze the expression of BRD4 target genes (e.g., c-Myc, Bcl-2, cyclin D1) by methods such as Western blotting or immunohistochemistry to confirm target engagement.[10]
Signaling Pathway and Experimental Workflow
The mechanism of action of AZD5153 involves the inhibition of BRD4, which plays a critical role in regulating the transcription of key oncogenes.
Caption: Mechanism of action of AZD5153 in inhibiting cancer cell proliferation.
Caption: General workflow for the preclinical evaluation of AZD5153.
References
- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD5153, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
Confirming the On-Target Effects of the Novel IL-23 Inhibitor AZ-23 in Cellular Assays: A Comparative Guide
This guide provides an objective comparison of the hypothetical novel small molecule inhibitor, AZ-23, with other known inhibitors of the Interleukin-23 (IL-23) signaling pathway. The data presented herein is designed to assist researchers, scientists, and drug development professionals in evaluating the on-target efficacy of this compound in relevant cellular models.
Interleukin-23 is a pro-inflammatory cytokine that plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key drivers of several autoimmune and inflammatory diseases.[1][2] Consequently, the IL-23 pathway has emerged as a significant target for therapeutic intervention. This guide details the cellular assays used to confirm the on-target effects of this compound and compares its performance against established IL-23 inhibitors.
Comparative Efficacy of IL-23 Pathway Inhibitors
To assess the on-target effects of this compound, a series of cellular assays were conducted to measure its ability to inhibit IL-23-induced signaling and subsequent inflammatory responses. The results are compared with a known anti-IL-23p19 monoclonal antibody (similar to risankizumab) and a small molecule inhibitor of a downstream signaling component (STAT3 inhibitor).
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Hypothetical) | IL-23 Receptor Complex | STAT3 Phosphorylation | Human Th17 cells | 15 |
| IL-17A Secretion | Human Th17 cells | 25 | ||
| Anti-IL-23p19 mAb | IL-23p19 Subunit | STAT3 Phosphorylation | Human Th17 cells | 2 |
| IL-17A Secretion | Human Th17 cells | 5 | ||
| STAT3 Inhibitor | STAT3 | STAT3 Phosphorylation | Human Th17 cells | 50 |
| IL-17A Secretion | Human Th17 cells | 75 |
Table 1: Comparative IC50 values of this compound and other IL-23 pathway inhibitors in key cellular assays. The data demonstrates the potent and specific inhibition of the IL-23 signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar studies.
1. STAT3 Phosphorylation Assay
-
Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation.
-
Cell Culture: Human Th17 cells are cultured under standard conditions and then serum-starved for 4 hours prior to stimulation.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound, the anti-IL-23p19 mAb, or the STAT3 inhibitor for 1 hour.
-
Recombinant human IL-23 (10 ng/mL) is added to the cells for 30 minutes.
-
Cells are lysed, and protein concentration is determined.
-
Phosphorylated STAT3 (pSTAT3) and total STAT3 levels are quantified using a sandwich ELISA or Western blot analysis.
-
-
Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated, and the IC50 values are determined by non-linear regression analysis.
2. IL-17A Secretion Assay
-
Objective: To quantify the inhibition of IL-23-induced IL-17A secretion from Th17 cells.
-
Cell Culture: Human Th17 cells are cultured as described above.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the inhibitors for 1 hour.
-
Cells are then stimulated with IL-23 (10 ng/mL) for 48 hours.
-
Supernatants are collected, and the concentration of IL-17A is measured using a commercially available ELISA kit.
-
-
Data Analysis: The percentage of inhibition of IL-17A secretion is calculated relative to the vehicle-treated control, and IC50 values are determined.
Visualizing the Mechanism and Workflow
To further elucidate the on-target effects of this compound, the following diagrams illustrate the IL-23 signaling pathway and the experimental workflow.
Caption: IL-23 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cellular assays to confirm this compound on-target effects.
References
Safety Operating Guide
Proper Disposal Procedures for AZ-23: A Guide for Laboratory Professionals
The following information is intended to provide essential safety and logistical guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of AZ-23.
I. This compound: Summary of Known Properties
While a complete dataset is not available, the following table summarizes the known information for this compound. Researchers should always handle this compound with care, assuming it may have hazardous properties.
| Property | Value | Source |
| CAS Number | 915720-21-7 | [1][2][3][4] |
| Molecular Formula | C20H22ClFN6O | Inferred from structure |
| Molecular Weight | 391.83 g/mol | [4] |
| Biological Activity | Potent and selective Trk kinase inhibitor | [1][2][3][4] |
| Physical State | Solid (likely a powder) | [3][5] |
| Solubility | Soluble in DMSO | [3] |
II. Experimental Protocols: General Disposal Procedures
The disposal of investigational compounds like this compound must adhere to strict protocols to ensure personnel safety and environmental protection. These procedures are in line with federal and state regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Characterization and Segregation
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. Potent kinase inhibitors may have toxicological properties that are not fully characterized.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash or other waste streams. Segregate waste into the following categories:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any solid this compound.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses of contaminated glassware. Keep chlorinated and non-chlorinated solvent waste separate.
-
Sharps Waste: Needles, syringes, scalpels, and any other contaminated sharp objects.
-
Step 2: Containerization and Labeling
-
Solid Waste:
-
Use a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (Trk kinase inhibitor)"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Liquid Waste:
-
Use a compatible, shatter-resistant container (plastic-coated glass or high-density polyethylene is recommended).
-
The container must be securely capped to prevent leaks or evaporation.
-
Label the container clearly with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.
-
-
Sharps Waste:
-
Place all chemically contaminated sharps into a designated, puncture-resistant sharps container.
-
Label the container as "Chemically Contaminated Sharps."
-
Step 3: Storage
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Do not accumulate excessive amounts of hazardous waste. Adhere to your institution's limits on waste accumulation times.
Step 4: Disposal
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department. This documentation is crucial for regulatory compliance.
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the chemical waste, which will likely involve incineration.
III. Visual Guidance: Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hazardous Chemicals
Disclaimer: The designation "AZ-23" does not correspond to a readily identifiable chemical compound in standard databases. The following guidance provides a comprehensive framework for handling a hypothetical hazardous substance, referred to herein as this compound. Crucially, before handling any chemical, you must consult its specific Safety Data Sheet (SDS) for detailed safety information.
This document serves as a procedural guide for researchers, scientists, and drug development professionals on the safe handling and disposal of hazardous chemicals, ensuring adherence to the highest safety standards.
Immediate Safety Protocols
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Ventilate the area. Wear appropriate personal protective equipment (PPE) before attempting to clean up. Absorb the spill with inert, non-combustible material such as sand or vermiculite. Collect and place in a suitable, labeled container for disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to ensuring personal safety. The following table summarizes the minimum recommended PPE for handling hazardous chemicals like this compound. Always refer to the specific chemical's SDS for detailed PPE requirements.[1][2][3]
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, Neoprene, or as specified in the SDS | Protects against direct skin contact with the chemical. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | Chemically resistant material | Protects skin and personal clothing from splashes.[1] |
| Respiratory Protection | Fume Hood or Respirator | As specified in the SDS | Protects against inhalation of hazardous vapors or dust. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable material | Protects feet from spills and falling objects. |
Operational Plan: Handling and Experimental Protocol
This section outlines a standard operating procedure for handling a hypothetical hazardous liquid chemical (this compound).
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow, from preparation to post-experiment cleanup.
Caption: A flowchart of the experimental workflow for handling this compound.
Detailed Methodology
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards, handling precautions, and emergency procedures.
-
Don the appropriate Personal Protective Equipment (PPE) as specified in the SDS and the table above. This includes, at a minimum, safety goggles, chemical-resistant gloves, and a lab coat.
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Experimentation:
-
Conduct all manipulations of this compound within the chemical fume hood to prevent the release of vapors into the laboratory.
-
Use appropriate glassware and equipment that are compatible with this compound.
-
When transferring this compound, use a funnel and pour slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
Continuously monitor the experiment for any signs of unexpected reactions, such as temperature changes, color changes, or gas evolution.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as specified in the SDS or laboratory protocol.
-
Carefully remove and segregate all waste materials.
-
Properly doff PPE, removing gloves last, and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal of hazardous waste is crucial to protect human health and the environment. The disposal of chemical waste in Arizona is regulated by the Arizona Department of Environmental Quality (ADEQ).[4][5]
Waste Characterization and Segregation
The first step in proper disposal is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
| Waste Category | Description | Examples | Disposal Container |
| Liquid Chemical Waste | Unused or spent liquid this compound, solutions containing this compound. | Reaction mixtures, solvent washes. | Labeled, sealed, and chemically compatible container. |
| Solid Chemical Waste | Contaminated materials, unused solid this compound. | Contaminated gloves, paper towels, stir bars. | Labeled, sealed plastic bag or container. |
| Sharps Waste | Needles, syringes, razor blades, contaminated broken glass. | Syringes used to transfer this compound. | Puncture-resistant sharps container.[4] |
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound waste.
Caption: A logical flow diagram for the disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Identification and Segregation:
-
At the point of generation, identify the type of waste (liquid, solid, or sharps).
-
Segregate the waste into the appropriate, clearly labeled waste container. Do not mix incompatible waste streams.
-
-
Labeling:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound waste in methanol"), and the approximate percentage of each component.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Ensure that waste containers are kept closed except when adding waste.
-
Secondary containment should be used for liquid waste containers to prevent spills.
-
-
Pickup and Disposal:
-
Once a waste container is full, or if the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Complete any required waste pickup forms, providing accurate information about the waste.
-
-
Documentation:
-
Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
